Leucylarginylproline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVEYRWAWIOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Predicted Biological Activity of Leucylarginylproline: A Predictive Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Leucylarginylproline is a tripeptide composed of the amino acids Leucine, Arginine, and Proline. The unique properties of these individual amino acids suggest that their combination in a tripeptide sequence could result in a molecule with specific biological activities. Leucine is a branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic signaling. Arginine is a semi-essential amino acid involved in numerous physiological processes, including nitric oxide synthesis and immune function. Proline is a unique cyclic amino acid that plays a critical role in protein structure and collagen synthesis. This guide explores the predicted biological activities, potential mechanisms of action, and hypothetical experimental workflows for investigating this compound.
Predicted Biological Activities and Therapeutic Potential
Based on the functions of its constituent amino acids and related peptides, this compound is predicted to have several biological activities:
-
Modulation of Inflammatory and Immune Responses: Arginine is a precursor to nitric oxide (NO), a key signaling molecule in the immune system. Proline-rich peptides have also been implicated in immune response and signal transduction.[1] Therefore, this compound may play a role in modulating inflammatory pathways.
-
Wound Healing and Tissue Repair: All three constituent amino acids are vital for tissue repair. Leucine stimulates muscle protein synthesis, Arginine is a precursor for proline and collagen synthesis, and Proline is a major component of collagen itself.[2] This suggests a potential role for this compound in promoting wound healing.
-
Cardiovascular Effects: Arginine-containing peptides have been studied for their effects on the cardiovascular system, primarily through the nitric oxide pathway which influences blood vessel dilation.[3]
-
Antimicrobial Activity: Proline-arginine-rich peptides have been identified as having antibacterial properties.[4]
-
Bone Metabolism: The similar peptide, Leucine-Lysine-Proline (LKP), has been shown to influence osteoblast proliferation and gene expression, suggesting a potential role for proline-containing tripeptides in bone health.[5] A peptide containing Leucine-Proline-Lysine (LPK) has also been found to promote bone formation.[6]
Predicted Signaling Pathways
The biological effects of this compound are likely mediated through various signaling pathways. A hypothetical signaling cascade, based on the known roles of its components, is presented below.
This diagram illustrates a potential mechanism where this compound binds to a cell surface receptor, initiating an intracellular signaling cascade that leads to changes in gene expression and a subsequent cellular response.
Proposed Experimental Protocols
To investigate the predicted biological activities of this compound, a systematic experimental approach is required. The following outlines a general workflow.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Method: Treat relevant cell lines (e.g., fibroblasts for wound healing, macrophages for immune response) with varying concentrations of this compound. Assess cell viability using an MTT or similar assay, and proliferation using BrdU incorporation or cell counting.
-
-
Enzyme Activity Assays:
-
Method: If a specific enzyme is a predicted target (e.g., nitric oxide synthase), perform an in vitro enzyme activity assay in the presence and absence of the peptide to determine its inhibitory or stimulatory effects.
-
-
Gene Expression Analysis:
-
Method: Utilize quantitative real-time PCR (qRT-PCR) or microarray analysis to measure changes in the expression of target genes in cells treated with this compound.[5]
-
Ex Vivo and In Vivo Models
-
Tissue Culture Models:
-
Method: Use ex vivo models, such as skin explants for wound healing studies, to assess the effects of this compound in a more physiologically relevant context.
-
-
Animal Models:
-
Method: Employ relevant animal models (e.g., rodent models of wound healing or inflammation) to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.
-
Quantitative Data Summary
As there is no direct experimental data for this compound, a table of quantitative data cannot be provided. For reference, a study on low-molecular-weight collagen peptides with ACE inhibitory activity reported an IC50 value of 3.1 mg/mL for a triple-enzyme hydrolyzed fraction.[6] This highlights the type of quantitative data that would be valuable to obtain for this compound.
Table 1: Hypothetical Quantitative Data for this compound (For Illustrative Purposes Only)
| Parameter | Predicted Activity | Cell Line/System | Value |
| IC50 | ACE Inhibition | In vitro enzyme assay | Data not available |
| EC50 | Proliferation | Human Fibroblasts | Data not available |
| Ki | Receptor Binding | Specific Receptor Assay | Data not available |
Conclusion
This compound is a tripeptide with predicted biological activities in immune modulation, wound healing, and cardiovascular regulation based on the known functions of its constituent amino acids and related peptides. The lack of direct experimental data underscores the need for further research to validate these predictions and elucidate the specific mechanisms of action. The proposed experimental workflows provide a roadmap for future investigations that could uncover the therapeutic potential of this novel peptide. Researchers are encouraged to undertake these studies to contribute to the understanding of this and other small bioactive peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of bioactive peptides isoleucine-proline-proline (IPP), valine-proline-proline (VPP) and leucine-lysine-proline (LKP) on gene expression of osteoblasts differentiated from human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Leucylarginylproline as a potential bioactive peptide
Despite significant interest in the discovery of novel bioactive peptides for therapeutic applications, a comprehensive review of the scientific literature reveals a notable absence of research on the specific tripeptide Leucylarginylproline (Leu-Arg-Pro) as a standalone bioactive molecule. While its constituent amino acids—Leucine, Arginine, and Proline—are individually recognized for their important physiological roles, the unique sequence of this compound has not been the subject of dedicated study to characterize its potential bioactivity, signaling pathways, or mechanisms of action.
This in-depth technical guide sought to consolidate the existing knowledge on this compound for researchers, scientists, and drug development professionals. However, extensive searches of scholarly databases and scientific publications have not yielded any specific data on the biological effects of this tripeptide. Consequently, the core requirements of this guide, including quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time due to the lack of available information.
While direct research on this compound is absent, it is pertinent to note that the sequence or variations thereof may appear within larger, biologically active peptides and proteins. For instance, proline-rich regions and specific tripeptide motifs are known to be critical for protein-protein interactions and biological function. One theoretical study investigated the binding of a pentapeptide, Leu-Pro-Arg-Asp-Ala (LPRDA), to Sortase A of Staphylococcus aureus, suggesting a potential role for the Leu-Pro-Arg sequence in molecular recognition.[1] Additionally, the Pro-Leu-Arg motif has been studied in the context of glycosylation of the human gonadotropin alpha-subunit, indicating its importance in post-translational modifications.
The lack of dedicated research on this compound presents a clear knowledge gap and a potential opportunity for future investigation. The exploration of novel peptide sequences for therapeutic potential is a burgeoning field, and the unique chemical properties conferred by the combination of Leucine, Arginine, and Proline could warrant future studies to determine if this specific tripeptide exhibits any unforeseen bioactive properties.
Until such research is conducted and published, a detailed technical guide on this compound as a potential bioactive peptide remains an endeavor for the future. The scientific community awaits foundational research to uncover whether this specific tripeptide holds any therapeutic promise.
References
A Technical Guide to Tripeptides with Similar Sequences: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of tripeptides with similar sequences, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action. Tripeptides, composed of three amino acids, are a focal point in drug discovery due to their high specificity, potential for reduced toxicity, and cost-effective synthesis.[1] Minor alterations in their amino acid sequence can dramatically influence their biological functions, making them a rich area for therapeutic development.[2]
Synthesis and Characterization of Tripeptides
The cornerstone of tripeptide synthesis is Solid-Phase Peptide Synthesis (SPPS) , a technique that builds peptide chains on an insoluble resin support.[3] The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus, which is cleaved under mild basic conditions.[4]
Detailed Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual procedure for synthesizing a C-terminal amide tripeptide.
-
Resin Swelling: Swell Rink Amide resin in a reaction vessel with dimethylformamide (DMF) for at least 30 minutes to ensure optimal reaction conditions.[5]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 3-5 minutes, drain, and repeat for an additional 15-20 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF (3x), followed by methanol (MeOH) (3x) and dichloromethane (DCM) (3x) to remove residual piperidine and prepare for coupling.[5]
-
Amino Acid Coupling: In a separate vial, activate the first Fmoc-protected amino acid (3-4 equivalents) with a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 eq.) and an additive like HOBt (Hydroxybenzotriazole) (3-4 eq.) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-8 eq.) in DMF. Add this activated mixture to the deprotected resin and agitate for 1-2 hours at room temperature.[4]
-
Coupling Confirmation: Monitor the reaction's completion using a qualitative method like the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a successful coupling.
-
Washing: After complete coupling, thoroughly wash the resin with DMF, DCM, and MeOH to remove any unreacted reagents and byproducts.[5]
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the second and third amino acids to complete the tripeptide sequence.
-
Cleavage and Global Deprotection: Once the synthesis is complete, treat the peptidyl-resin with a cleavage cocktail, typically composed of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups simultaneously.[6]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and then dissolve it in a water/acetonitrile mixture. Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Characterization: Confirm the identity and purity of the final peptide product using mass spectrometry (MS) and analytical RP-HPLC.
General Experimental Workflow
The process of discovering and developing bioactive tripeptides follows a systematic workflow, from initial synthesis to biological validation and optimization.
Caption: Workflow for tripeptide synthesis, screening, and optimization.
Biological Activities and Structure-Activity Relationships
SAR studies are crucial for understanding how the sequence and physicochemical properties of amino acids in a tripeptide influence its biological activity.[7]
Antioxidant Activity
Tripeptides containing aromatic (Tyrosine, Tryptophan) or nucleophilic (Cysteine) residues often exhibit potent antioxidant activity.[8] Quantitative structure-activity relationship (QSAR) analyses have shown that the presence of a C-terminal aromatic amino acid and a hydrophobic N-terminal residue can significantly enhance free radical scavenging capabilities.[9]
Table 1: Antioxidant Activity of Various Tripeptides
| Tripeptide Sequence | Assay | IC50 Value or Activity | Reference(s) |
|---|---|---|---|
| Tyr-containing tripeptides | ABTS, ORAC | Higher activity than His-containing peptides | [8] |
| YLVN | ABTS | 0.002 mg/mL | [10] |
| YLVN | ORAC | 1.120 µmol TE/µmol | [10] |
| WNW | ABTS | EC50 ~4 µM | [11] |
| CSF | Tyrosinase Inhibition | IC50 136.04 µM | [12] |
| CSN | Tyrosinase Inhibition | IC50 177.74 µM | [12] |
| CVL | Tyrosinase Inhibition | IC50 261.79 µM |[12] |
-
ABTS Assay: This assay measures the ability of a peptide to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The pre-formed radical solution is mixed with the peptide, and the reduction in absorbance is measured spectrophotometrically at 734 nm. The activity is often compared to a Trolox standard and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]
-
DPPH Assay: This method uses the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The peptide's ability to donate a hydrogen atom to the DPPH radical is measured by the decrease in absorbance at 517 nm, indicated by a color change from purple to yellow.[10]
-
ORAC Assay: The Oxygen Radical Absorbance Capacity assay evaluates the scavenging of peroxyl radicals. It monitors the protection of a fluorescent probe from degradation by these radicals in the presence of the antioxidant peptide.[10]
Enzyme Inhibition
Tripeptides are effective inhibitors of various enzymes, including angiotensin-converting enzyme (ACE) and tyrosinase. SAR studies indicate that C-terminal proline and N-terminal hydrophobic residues enhance ACE inhibition.[1]
Table 2: Enzyme Inhibitory Activity of Tripeptides
| Tripeptide Sequence | Target Enzyme | IC50 or Ki Value | Reference(s) |
|---|---|---|---|
| LCP | ACE | IC50 8.25 µM (cell-free) | [1][14] |
| AKP | ACE | IC50 719.90 µM (cell-free) | [1] |
| Bz-Phe-Gly-Pro (ketoACE) | ACE | IC50 6 x 10⁻⁹ M |[15] |
-
Prepare a solution of recombinant ACE in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl₂).
-
Pre-incubate the enzyme with various concentrations of the inhibitory tripeptide for 10 minutes at 37°C.
-
Initiate the reaction by adding a synthetic substrate, such as furanacryloyl-L-phenylalanylglycyl-L-glycine (FAPGG).
-
Continuously monitor the decrease in absorbance at 340 nm as the substrate is hydrolyzed.
-
Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value, which is the concentration required to inhibit 50% of the ACE activity.[1]
Cytotoxicity
The cytotoxic potential of tripeptides is a critical parameter, both for therapeutic applications (e.g., anticancer agents) and for general safety assessment.[16]
Table 3: Cytotoxicity of Tripeptides
| Tripeptide/Analog | Cell Line | IC50 or Effect | Reference(s) |
|---|---|---|---|
| P26 (from VSVG protein) | MCF-7 | CC50 78 µg/ml | [17] |
| P26 (from VSVG protein) | MDA-MB-231 | CC50 100 µg/ml | [17] |
| Cupiennin 1a analogs | MCF-7, MDA-MB231 | Viability <50% at low concentrations |[18] |
-
Seed mammalian cells (e.g., cancer cell lines like MCF-7 or normal cell lines) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[17]
-
Treat the cells with serial dilutions of the tripeptide and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[17]
-
Remove the media and dissolve the formazan crystals in a solvent like dimethyl sulfoxide (DMSO).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the CC50 (50% cytotoxic concentration) or IC50 value.[19]
Signaling Pathways Modulated by Tripeptides
Tripeptides can exert their cellular effects by interacting with and modulating specific intracellular signaling pathways.
PI3K/Akt-MAPK/ERK1/2 Signaling Pathway
The tripeptide Hyp-Asp-Gly (ODG), derived from collagen, has been shown to inhibit platelet activation. Mechanistic studies revealed that ODG exerts this effect by inhibiting the PI3K/Akt-MAPK/ERK1/2 signaling cascade, a crucial pathway in cell proliferation and activation processes.[20]
References
- 1. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide SAR Analysis - Creative Peptides [creative-peptides.com]
- 8. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]
- 9. Quantitative analysis of the relationship between structure and antioxidant activity of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.5. Peptides Antioxidant Activity [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of human converting enzyme in vitro by a novel tripeptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Evaluation of the biotechnological potential of peptide Cupiennin 1a and analogs [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Tripeptide Hyp-Asp-Gly from collagen peptides inhibited platelet activation via regulation of PI3K/Akt-MAPK/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Leucyl-Arginyl-Proline: An In-depth Technical Guide Based on Constituent Amino Acids and Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel peptides for therapeutic purposes is a rapidly advancing field. While the specific tripeptide Leucyl-Arginyl-Proline has not been extensively studied, an analysis of its constituent components can provide valuable insights into its potential biological activities and therapeutic applications. This technical guide synthesizes the existing knowledge on Leucine, Arginine, Proline, and related dipeptides to build a theoretical framework for the potential of Leu-Arg-Pro.
Potential Therapeutic Areas
Based on the functions of its constituent amino acids, Leu-Arg-Pro may have therapeutic potential in several areas, including:
-
Wound Healing and Tissue Repair: The combination of Arginine's role in nitric oxide production and collagen synthesis, along with Proline's essential contribution to collagen structure, suggests a strong potential for promoting wound healing.[][2][3] Leucine's ability to stimulate muscle protein synthesis could further enhance tissue regeneration.[4][5]
-
Cardiovascular Health: Arginine is a well-known precursor to nitric oxide (NO), a potent vasodilator that improves blood flow and is crucial for cardiovascular health.[6][7] This suggests that Leu-Arg-Pro could have applications in managing conditions like angina, hypertension, and peripheral artery disease.[8][9]
-
Metabolic Disorders: Leucine plays a significant role in regulating blood sugar and stimulating the mTOR signaling pathway, which is involved in protein synthesis and cell growth.[10][11] Arginine also influences insulin secretion.[12] These properties indicate a potential role for Leu-Arg-Pro in the management of metabolic conditions such as type 2 diabetes and obesity.[12][13]
-
Immunomodulation: Arginine is crucial for the function of immune cells, particularly T-cells.[14] Its metabolism within the tumor microenvironment is a key area of cancer research.[14] This points to the potential for Leu-Arg-Pro to modulate immune responses in various disease contexts.
-
Joint and Skin Health: Proline is a major component of collagen, the primary structural protein in skin, cartilage, and other connective tissues.[15][16] Supplementation with proline-containing peptides could therefore support joint health and improve skin elasticity.[]
Analysis of Constituent Components
Leucine
Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes.[13]
Therapeutic Applications:
-
Muscle Protein Synthesis: Leucine is a potent stimulator of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of muscle protein synthesis.[10][17][18] This makes it a target for preventing and treating muscle wasting conditions (sarcopenia).[5]
-
Metabolic Health: Leucine can influence insulin signaling and glucose metabolism, suggesting its potential in managing type 2 diabetes.[11][12]
-
Wound Healing: By promoting protein synthesis, leucine may aid in the repair of skin and bones.[4]
Signaling Pathways: The primary signaling pathway influenced by leucine is the mTOR pathway. Leucine activates mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[10]
Arginine
Arginine is a semi-essential amino acid with diverse physiological roles, most notably as a precursor to nitric oxide (NO).[19]
Therapeutic Applications:
-
Cardiovascular Disease: Arginine supplementation has been shown to improve endothelial function, reduce blood pressure, and alleviate symptoms of angina.[6][9][20]
-
Wound Healing: As a precursor for both proline and polyamines, arginine promotes collagen synthesis and cell proliferation, accelerating tissue repair.[20]
-
Erectile Dysfunction: By enhancing NO production, arginine can improve blood flow to the corpus cavernosum.[7]
-
Immunomodulation: Arginine is essential for T-cell activation and function, playing a role in immune responses.[14]
Signaling Pathways: The primary signaling pathway for arginine's cardiovascular effects is the nitric oxide synthase (NOS) pathway. Arginine is converted to NO and citrulline by NOS. NO then activates guanylate cyclase, leading to the production of cGMP, which induces smooth muscle relaxation and vasodilation.[6] Arginine also directly activates the mTOR pathway.[14]
Proline
Proline is a non-essential amino acid that is a critical component of collagen, giving it its unique structural properties.[2][3]
Therapeutic Applications:
-
Skin and Joint Health: As a primary constituent of collagen, proline is essential for maintaining the health and integrity of skin, cartilage, tendons, and bones.[][15][16]
-
Wound Healing: Proline is vital for collagen synthesis, which is a cornerstone of the tissue repair process.[][2]
-
Cardiovascular Support: Proline contributes to the structural integrity of blood vessels through collagen production.[]
Signaling Pathways: Proline metabolism can influence cellular signaling through the production of reactive oxygen species (ROS) in the mitochondria, which can modulate various pathways, including those involved in stress response and apoptosis.[21][22] Proline abundance can also impact the transforming growth factor-beta (TGF-β) signaling pathway.[23]
Quantitative Data
The following tables summarize key quantitative data related to the therapeutic applications of the constituent amino acids.
Table 1: L-Arginine Supplementation in Cardiovascular and Other Conditions
| Condition | Dosage | Outcome | Reference |
| Angina | 2.5-5 g/day (oral) | Decreased symptoms, improved exercise tolerance | [7] |
| Erectile Dysfunction | 2.5-5 g/day (oral) | Improved sexual function | [7] |
| High Blood Pressure | Varies (oral) | Reduction in systolic and diastolic blood pressure | [7] |
| Peripheral Artery Disease | IV or oral (up to 8 weeks) | Increased blood flow | [7] |
| Pre-eclampsia | IV | Reduced blood pressure | [7] |
| Necrotizing Enterocolitis (premature infants) | Added to formula | Reduced risk | [7] |
Table 2: Leucine Supplementation and Muscle Protein Synthesis
| Population | Dosage | Outcome | Reference |
| Healthy Young Adults | Varies | Stimulation of muscle protein synthesis | [24] |
| Elderly Men | Varies | Augmentation of blunted muscle protein synthetic response | [12] |
Experimental Protocols
Detailed methodologies for studying the effects of these amino acids are crucial for future research into Leu-Arg-Pro.
L-Arginine-Induced Acute Pancreatitis Model
This is a widely used experimental model to study the mechanisms of pancreatitis and to screen potential therapeutic agents.[25]
-
Animal Model: Male Wistar albino rats or ICR mice.
-
Induction:
-
Rats: A single intraperitoneal (i.p.) injection of 500mg/100g body weight L-Arginine.
-
Mice: Two i.p. injections of 450mg/100g body weight L-Arginine, one hour apart.
-
-
Vehicle: L-Arginine is dissolved in 0.9% saline, and the pH is adjusted to 7.0.
-
Endpoints: Measurement of pancreatic edema, serum amylase levels, and histological analysis for necrosis and inflammation.
Proline Quantification in Biological Samples (Ninhydrin Method)
This protocol is commonly used to measure proline concentration, which can be an indicator of cellular stress.[26][27]
-
Sample Preparation: Homogenize tissue samples in sulfosalicylic acid.
-
Reaction:
-
Mix the homogenate with acid ninhydrin and glacial acetic acid.
-
Boil the mixture.
-
Cool the reaction and add toluene to extract the chromophore.
-
-
Measurement: Read the absorbance of the toluene layer at 520 nm using a spectrophotometer.
-
Quantification: Determine proline concentration using a standard curve prepared with known concentrations of proline.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of Leucyl-Arginyl-Proline is currently lacking, a comprehensive analysis of its constituent amino acids and related dipeptides provides a strong rationale for its investigation. The synergistic potential of Leucine's anabolic and metabolic regulatory effects, Arginine's role in nitric oxide signaling and tissue repair, and Proline's integral function in collagen synthesis suggests that Leu-Arg-Pro could be a promising candidate for therapeutic development in wound healing, cardiovascular health, metabolic disorders, and immunomodulation.
Future research should focus on the synthesis and in vitro characterization of Leu-Arg-Pro to determine its stability, bioavailability, and specific biological activities. Subsequent in vivo studies using relevant animal models will be essential to validate the therapeutic potential extrapolated in this guide. The experimental protocols and signaling pathways detailed herein provide a solid foundation for initiating such investigations.
References
- 2. Proline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 5. How Leucine Supports Muscle Health and Other Benefits [verywellhealth.com]
- 6. What is Arginine used for? [synapse.patsnap.com]
- 7. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. drugs.com [drugs.com]
- 10. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 11. Leucine signaling in the pathogenesis of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucine as a pharmaconutrient in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leucine - Wikipedia [en.wikipedia.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. xtendlife.co [xtendlife.co]
- 16. proline | Dosing & Uses | medtigo [medtigo.com]
- 17. Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Arginine - Wikipedia [en.wikipedia.org]
- 20. Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Excess Leucine Intake Enhances Muscle Anabolic Signaling but Not Net Protein Anabolism in Young Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. prometheusprotocols.net [prometheusprotocols.net]
Leucylarginylproline (Leu-Arg-Pro): A Technical Whitepaper on its Hypothesized Mechanism of Action as an Angiotensin-Converting Enzyme (ACE) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the current understanding of the tripeptide Leucylarginylproline (Leu-Arg-Pro), with a primary focus on its hypothesized mechanism of action as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This peptide has been identified as a bioactive compound with potential applications in cardiovascular health.
Executive Summary
This compound is a tripeptide that has demonstrated notable biological activity, primarily as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure. By inhibiting ACE, Leu-Arg-Pro can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a reduction in blood pressure. This whitepaper will delve into the specifics of this mechanism, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the involved pathways and workflows.
Hypothesized Mechanism of Action: ACE Inhibition
The principal hypothesized mechanism of action for this compound is the competitive inhibition of the Angiotensin-Converting Enzyme. ACE is a zinc-dependent dipeptidyl carboxypeptidase that cleaves the dipeptide His-Leu from the C-terminus of angiotensin I to form the octapeptide angiotensin II. Angiotensin II exerts powerful physiological effects, including:
-
Vasoconstriction: Directly constricts arterioles, leading to an increase in peripheral resistance and blood pressure.
-
Aldosterone Secretion: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.
-
Sympathetic Nervous System Activation: Enhances the release of norepinephrine from sympathetic nerve terminals, further contributing to vasoconstriction and increased heart rate.
By binding to the active site of ACE, Leu-Arg-Pro is thought to prevent the binding and subsequent cleavage of angiotensin I, thus mitigating the downstream effects of angiotensin II. The proline residue at the C-terminus of Leu-Arg-Pro is a common feature of many known ACE inhibitors, as it is believed to contribute to a strong interaction with the ACE active site.
Quantitative Data
The inhibitory potential of this compound against ACE has been quantified in scientific literature. The following table summarizes the key data point.
| Peptide | IC50 Value (µM) | Source |
| Leucyl-Arg-Pro (LRP) | 0.27 | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of the ACE inhibitory activity of this compound typically involves in vitro assays. A common and well-established method is the spectrophotometric assay using the synthetic substrate Hippuryl-Histidyl-Leucine (HHL).
4.1. In Vitro ACE Inhibition Assay Protocol
Objective: To determine the IC50 value of this compound for the inhibition of Angiotensin-Converting Enzyme.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
This compound (test inhibitor)
-
Borate buffer (pH 8.3)
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Pyridine
-
Benzene sulfonyl chloride (BSC)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare a series of dilutions of this compound in borate buffer.
-
-
Enzyme Reaction:
-
In a series of microcentrifuge tubes, add the ACE solution and the different concentrations of the this compound solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination of Reaction and Extraction:
-
Stop the reaction by adding 1N HCl.
-
The hippuric acid (HA) produced from the hydrolysis of HHL is extracted with ethyl acetate.
-
Centrifuge the tubes to separate the organic and aqueous layers.
-
-
Quantification of Hippuric Acid:
-
Transfer the ethyl acetate layer containing the extracted hippuric acid to a new set of tubes.
-
Evaporate the ethyl acetate by heating.
-
Re-dissolve the dried hippuric acid in deionized water.
-
Add pyridine and benzene sulfonyl chloride to the solution to develop a colorimetric product.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 410 nm) using a spectrophotometer.
-
-
Calculation of Inhibition and IC50:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance in the presence of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
5.1. Signaling Pathway: The Renin-Angiotensin System and the Role of ACE Inhibition
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
5.2. Experimental Workflow: In Vitro ACE Inhibition Assay
Caption: A typical experimental workflow for determining the ACE inhibitory activity of a compound.
Other Potential Bioactivities
While ACE inhibition is the most prominently reported mechanism of action for this compound, it is worth noting its presence in other contexts within scientific literature. For instance, it has been incorporated into synthetic analogs of Luteinizing Hormone-Releasing Hormone (LHRH) and used in the development of inhibitors for other enzymes like Prolyl Oligopeptidase (POP). These applications suggest that the Leu-Arg-Pro motif may have broader roles in molecular recognition and binding, which warrants further investigation.
Conclusion and Future Directions
This compound is a promising bioactive tripeptide with a well-supported hypothesis for its mechanism of action as an ACE inhibitor. The available quantitative data indicates a high degree of potency. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo. Preclinical studies in animal models of hypertension would be a logical next step to validate its therapeutic potential. Additionally, exploring its structure-activity relationship by synthesizing and testing analogs could lead to the development of even more potent and specific ACE inhibitors. The broader implications of the Leu-Arg-Pro motif in other biological systems also present an exciting avenue for future research.
References
An In-depth Technical Guide to the Physicochemical Properties of Leucylarginylproline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucylarginylproline (Leu-Arg-Pro) is a tripeptide composed of the amino acids Leucine, Arginine, and Proline. This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for its synthesis and characterization, and a predictive exploration of its potential biological significance. Due to the limited availability of direct experimental data for this specific tripeptide, this guide combines calculated values, established experimental protocols for similar short peptides, and bioinformatic predictions to serve as a foundational resource for researchers.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are critical for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Method |
| Molecular Formula | C₁₇H₃₂N₆O₄ | Calculated |
| Molecular Weight | 396.48 g/mol | Calculated |
| Canonical SMILES | CC(C)C--INVALID-LINK--N)C(=O)N1CCC[C@H]1C(=O)O">C@HN | Predicted |
| Predicted Solubility | High | Predictive Model |
| Predicted pKa | Acidic pKa: ~3.5 (C-terminus), Basic pKa: ~8.5 (N-terminus), ~12.5 (Arginine side chain) | Predictive Model |
| Predicted LogP | -3.5 to -4.5 | Predictive Model |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
Experimental Protocols
The following sections detail standardized protocols for the synthesis, purification, and characterization of this compound. These methods are widely applicable to short peptides.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The Fmoc/tBu strategy is commonly employed.[1][2][3][4]
Principle: The peptide is assembled step-by-step while one end is attached to a solid support (resin). This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.
Detailed Methodology:
-
Resin Preparation: Start with a pre-loaded Fmoc-Proline resin. Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the Proline residue using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.
-
Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Arginine) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form the peptide bond.
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Leucine).
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Isolation: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
References
Methodological & Application
Solid-Phase Synthesis of Leucyl-Arginyl-Proline: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the solid-phase synthesis of the tripeptide Leucyl-Arginyl-Proline (Leu-Arg-Pro). The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This application note is intended for researchers, scientists, and professionals in drug development, offering a step-by-step guide from resin preparation to the final purification and characterization of the peptide. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the synthesis process.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acid chains on an insoluble polymer support.[1][2][3] This methodology simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[2] The Fmoc/tBu strategy is a popular choice due to its milder deprotection conditions for the temporary Nα-Fmoc group, which is removed by a base (commonly piperidine), while the more acid-labile side-chain protecting groups and the resin linkage are cleaved in the final step with a strong acid like trifluoroacetic acid (TFA).[1][4]
Leucyl-Arginyl-Proline is a tripeptide of interest in various biochemical studies. This protocol outlines a reliable method for its synthesis, purification, and characterization.
Materials and Methods
Materials
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin
-
Amino Acids:
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
-
Fmoc-Leu-OH
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Acetonitrile (ACN), HPLC grade
-
Diethylether, anhydrous
-
-
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Fmoc-Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
-
Equipment:
-
Solid-phase synthesis vessel
-
Shaker/rocker
-
HPLC system (preparative and analytical)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
-
Experimental Workflow
The overall workflow for the solid-phase synthesis of Leu-Arg-Pro is depicted in the diagram below.
Caption: Workflow for the solid-phase synthesis of Leucyl-Arginyl-Proline.
Detailed Protocol
Resin Preparation and First Amino Acid Loading
-
Place the 2-chlorotrityl chloride resin in a reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Dissolve Fmoc-Pro-OH and DIPEA in DCM.
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours at room temperature.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM and dry a small sample to determine the loading efficiency.
Peptide Chain Elongation
The following cycle is repeated for the coupling of Fmoc-Arg(Pbf)-OH and Fmoc-Leu-OH.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid with HATU and DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Deprotection: After coupling the final amino acid (Fmoc-Leu-OH), perform a final Fmoc deprotection step as described above.
Cleavage and Deprotection
-
Wash the final peptide-resin with DMF, DCM, and finally MeOH, then dry under vacuum.
-
Add the cleavage cocktail (Reagent K) to the dried resin.
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Peptide Precipitation and Purification
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile solution (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA is commonly used.[5][6][7]
-
Collect fractions and analyze their purity by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization
Confirm the identity of the purified Leu-Arg-Pro by mass spectrometry to verify the correct molecular weight.[8][9][10]
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the synthesis of Leu-Arg-Pro on a 0.1 mmol scale.
| Parameter | Value/Condition | Notes |
| Resin | ||
| Type | 2-Chlorotrityl chloride | Suitable for generating a C-terminal carboxylic acid. |
| Substitution | ~1.0 mmol/g | |
| Starting Amount | 100 mg | For a 0.1 mmol scale synthesis. |
| Amino Acid Coupling | ||
| Fmoc-Amino Acid | 3 equivalents | Relative to resin loading. |
| HATU | 2.9 equivalents | |
| DIPEA | 6 equivalents | |
| Coupling Time | 1-2 hours | Per coupling step. |
| Fmoc Deprotection | ||
| Reagent | 20% piperidine in DMF | |
| Time | 5 min + 15 min | Two-step deprotection. |
| Cleavage | ||
| Reagent | Reagent K | Effective for peptides containing Arginine. |
| Time | 2-3 hours | |
| Purification | ||
| Technique | Preparative RP-HPLC | |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Expected Outcome | ||
| Yield (crude) | 70-90% | Highly dependent on coupling efficiencies. |
| Purity (after HPLC) | >95% | |
| Molecular Weight (Monoisotopic) | 371.24 g/mol | C₁₅H₂₉N₅O₄ |
Signaling Pathways and Logical Relationships
The logical relationship in solid-phase peptide synthesis is a linear progression of repeated cycles, as illustrated in the diagram below. Each cycle consists of a deprotection step to reveal a reactive amine, followed by a coupling step to add the next amino acid.
Caption: Logical flow of the iterative synthesis cycle in SPPS.
Conclusion
The solid-phase synthesis protocol detailed in this application note provides a robust and reliable method for producing Leucyl-Arginyl-Proline with high purity. By adhering to the Fmoc/tBu strategy and utilizing standard coupling and cleavage reagents, researchers can efficiently synthesize this and other short peptides for a variety of research and development applications. The provided workflow, quantitative summary, and logical diagrams serve as a comprehensive guide for successful peptide synthesis.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Leucylarginylproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are crucial in various fields, including drug discovery, biochemistry, and materials science. Leucylarginylproline (Leu-Arg-Pro) is a tripeptide that, due to the presence of the basic amino acid arginine, presents specific challenges in purification. The inherent hydrophilicity and charge of such peptides can lead to poor retention and peak shape in standard reversed-phase high-performance liquid chromatography (RP-HPLC). This application note provides a detailed protocol for the efficient purification of synthetic this compound using RP-HPLC, ensuring high purity and recovery for downstream applications.
The standard method for peptide purification is RP-HPLC, which separates molecules based on their hydrophobicity.[1][2] A C18-modified silica stationary phase is commonly used.[1] The retention of peptides and impurities is dependent on their hydrophobicity.[1] The process typically starts with the elution of polar contaminants using an aqueous mobile phase, followed by a gradual increase in the organic solvent concentration to elute the peptide of interest.[1] For basic peptides like this compound, the use of an ion-pairing agent such as trifluoroacetic acid (TFA) is essential to improve peak shape and retention.[3]
Materials and Methods
Materials
-
Crude synthetic this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
0.22 µm syringe filters
HPLC System
-
A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.
-
C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Filter both mobile phases through a 0.22 µm filter before use to remove any particulate matter.
Sample Preparation
-
Dissolve the crude synthetic this compound in a small volume of Mobile Phase A. The concentration should be optimized, but a starting concentration of 10-20 mg/mL is often appropriate.
-
Ensure the peptide is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any insoluble impurities before injection.[4][5]
Experimental Protocol
The purification process involves an initial analytical run to optimize the separation conditions, followed by a preparative run for purification.
Analytical Method Development
Before scaling up to a preparative scale, it is crucial to optimize the separation on an analytical column with the same packing material.[3]
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject a small amount (e.g., 10-20 µL) of the prepared sample.
-
Gradient Elution: Apply a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[4] The peptide bond absorbs at around 214 nm.
-
Identify the Target Peak: The main peak corresponding to this compound should be identified (ideally confirmed by mass spectrometry). Note the retention time and the percentage of Mobile Phase B at which it elutes.
Preparative Purification
Based on the analytical run, the gradient for the preparative purification is designed. A shallower gradient around the elution point of the target peptide will provide better resolution.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) at the desired flow rate.
-
Injection: Inject the filtered crude peptide solution onto the column.
-
Gradient Elution:
-
Step 1 (Wash): 5% Mobile Phase B for 5 minutes to elute highly polar impurities.
-
Step 2 (Separation): A shallow linear gradient centered around the elution percentage of the target peptide determined in the analytical run. For example, if the peptide eluted at 20% B, a gradient from 10% to 30% B over 40 minutes could be applied.
-
Step 3 (Elution): A steeper gradient to 95% Mobile Phase B to elute any remaining hydrophobic impurities.
-
Step 4 (Re-equilibration): Return to the initial conditions of 5% Mobile Phase B.
-
-
Fraction Collection: Collect fractions throughout the elution of the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95% or as required). Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Data Presentation
The following table summarizes the expected results from the purification of synthetic this compound under optimized conditions.
| Parameter | Analytical Run | Preparative Run |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 10 x 250 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Injection Volume | 20 µL | 2 mL |
| Crude Purity | ~65% | ~65% |
| Gradient | 5-50% B in 30 min | 10-30% B in 40 min |
| Retention Time | ~15.2 min | Fractions collected |
| Final Purity | >98% (analytical) | >98% (pooled fractions) |
| Recovery | N/A | ~85% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.
Caption: Experimental workflow for HPLC purification.
Caption: Logical relationship of the purification process.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC purification of the synthetic tripeptide this compound. By employing a C18 reversed-phase column with a water/acetonitrile mobile phase system containing TFA as an ion-pairing agent, high purity and recovery of the target peptide can be achieved. The outlined methodology, from analytical method development to preparative purification and post-processing, serves as a robust guideline for researchers and scientists in obtaining high-quality this compound for their studies. The principles described herein are also applicable to the purification of other short, basic, and hydrophilic peptides.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Leucylarginylproline (L-R-P)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucylarginylproline (L-R-P) is a tripeptide of interest in various fields of biomedical research due to the biological activities of its constituent amino acids. Leucine, arginine, and proline are all known to play significant roles in cellular signaling, metabolism, and protein synthesis. Accurate and sensitive quantification of L-R-P in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological functions. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Quantitative Data Presentation
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are representative and may vary based on instrumentation and specific laboratory conditions.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (%RE) | ± 15% |
| Matrix Effect | < 15% |
| Extraction Recovery | > 85% |
| Stability (Freeze-Thaw, 3 cycles) | > 90% |
| Stability (Autosampler, 24h at 4°C) | > 95% |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol describes the extraction of this compound from human plasma using protein precipitation, a common and effective method for removing high-abundance proteins.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled L-R-P)
-
Acetonitrile (ACN) with 0.1% formic acid (FA), pre-chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >13,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of internal standard solution in a 1.5 mL microcentrifuge tube. Vortex briefly to mix.
-
Add 400 µL of pre-chilled acetonitrile with 0.1% formic acid to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN).
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Method for Quantitative Analysis
This protocol outlines the liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
-
This compound (L-R-P):
-
Precursor Ion (Q1): m/z 384.2
-
Product Ion (Q3) 1: m/z 70.1 (Proline immonium ion)
-
Product Ion (Q3) 2: m/z 175.1 (Arginine immonium-like ion)
-
-
Internal Standard (e.g., ¹³C₆,¹⁵N₄-L-R-P):
-
Precursor Ion (Q1): m/z 394.2
-
Product Ion (Q3) 1: m/z 70.1
-
Product Ion (Q3) 2: m/z 179.1
-
-
Visualizations
Predicted Fragmentation of this compound
The fragmentation of proline-containing peptides is often dominated by cleavage at the N-terminal side of the proline residue, a phenomenon known as the "proline effect".[1][2][3] For this compound, collision-induced dissociation (CID) is expected to yield characteristic product ions.
Caption: Predicted CID fragmentation pathway of this compound.
Experimental Workflow for L-R-P Quantification
The following diagram illustrates the overall workflow for the quantitative analysis of this compound from biological samples.
Caption: Workflow for quantitative analysis of this compound.
This compound and the mTORC1 Signaling Pathway
The constituent amino acids of this compound, particularly leucine and arginine, are potent activators of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5][6][7][8] Proline metabolism is also interconnected with this pathway.[5] This diagram illustrates the putative mechanism by which L-R-P may influence mTORC1 signaling.
Caption: Putative role of L-R-P in activating the mTORC1 pathway.
References
- 1. Energetic switch of the proline effect in collision-induced dissociation of singly and doubly protonated peptide Ala-Ala-Arg-Pro-Ala-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 5. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Secondary Structure of Leucylarginylproline using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides and proteins in solution. This document provides detailed application notes and protocols for the analysis of the tripeptide Leucylarginylproline (Leu-Arg-Pro). Given the presence of a proline residue, this peptide is of particular interest as proline significantly influences backbone conformation, often leading to unique secondary structures such as the polyproline II (PPII) helix or a disordered, random coil state.
Introduction to this compound and its Structural Potential
This compound is a tripeptide whose structural properties are not extensively documented in public literature. However, based on its amino acid composition, we can infer potential structural characteristics. The C-terminal proline residue restricts the peptide backbone's flexibility, making canonical α-helical and β-sheet structures less likely. Proline-rich sequences are known to adopt a left-handed helical structure known as a polyproline II (PPII) helix.[1] This conformation is an extended and flexible helix that is involved in a variety of biological processes, including signal transduction and protein-protein interactions. Alternatively, short peptides can exist in a disordered or random coil state, which also exhibits a characteristic CD spectrum.
The analysis of Leu-Arg-Pro's secondary structure by CD spectroscopy can provide valuable insights for drug development, particularly in understanding its conformation upon interaction with biological targets or as part of a larger peptide-based therapeutic.
Principles of Circular Dichroism for Peptide Analysis
Circular dichroism is the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary chromophore in the far-UV region (190-250 nm) is the amide bond of the peptide backbone. The spatial arrangement of these amide bonds in regular secondary structures (α-helices, β-sheets, PPII helices) results in characteristic CD spectra.
-
α-Helices typically show two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheets exhibit a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil structures are characterized by a strong negative band around 198 nm and very low ellipticity above 210 nm.
-
Polyproline II (PPII) Helices display a strong negative band around 204-206 nm and a weak positive band around 220-228 nm.[2][3] The presence of a positive peak in the 220-228 nm region is a key diagnostic feature that distinguishes a PPII structure from a random coil.[2][4]
Due to the proline residue, the CD spectrum of this compound is anticipated to resemble that of a PPII helix or a random coil.
Quantitative Data Presentation
The following tables summarize the characteristic molar ellipticity values for different secondary structures. These values are essential for the deconvolution of experimental CD spectra to estimate the percentage of each secondary structure element.
Table 1: Characteristic Wavelengths and Molar Ellipticity for Common Peptide Secondary Structures
| Secondary Structure | Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg cm²/dmol) |
| α-Helix | ~222 | -30,000 to -40,000 |
| ~208 | -30,000 to -40,000 | |
| ~192 | +60,000 to +80,000 | |
| β-Sheet | ~218 | -18,000 to -25,000 |
| ~195 | +25,000 to +35,000 | |
| Random Coil | ~198 | -35,000 to -50,000 |
| >210 | Near zero | |
| Polyproline II (PPII) Helix | ~204-206 | -30,000 to -55,000[3] |
| ~220-228 | +2,000 to +5,000[3] |
Table 2: Instrument and Sample Parameters for CD Spectroscopy of this compound
| Parameter | Recommended Value/Range | Notes |
| Peptide Concentration | 0.1 - 0.5 mg/mL | Adjust to keep absorbance below 1.0. |
| Solvent/Buffer | 10 mM Phosphate Buffer (pH 7.0) | Avoid high concentrations of Cl⁻ ions. |
| Cuvette Pathlength | 0.1 - 1.0 mm | Shorter pathlengths are suitable for higher concentrations. |
| Wavelength Range | 190 - 260 nm | The far-UV region is critical for secondary structure. |
| Scanning Speed | 50 nm/min | Slower speeds can improve signal-to-noise ratio. |
| Bandwidth | 1.0 nm | A standard setting for peptide secondary structure analysis. |
| Number of Scans | 3 - 5 | Averaging multiple scans improves data quality. |
| Temperature | 20 - 25 °C | Maintain a constant temperature throughout the experiment. |
Experimental Protocols
This section provides a detailed methodology for analyzing the secondary structure of this compound using CD spectroscopy.
1. Sample Preparation
-
Peptide Synthesis and Purification: Synthesize this compound using standard solid-phase peptide synthesis protocols. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity should be confirmed by mass spectrometry.
-
Buffer Preparation: Prepare a 10 mM potassium phosphate buffer at pH 7.0. It is crucial to use a buffer with low absorbance in the far-UV region. Buffers containing high concentrations of chloride ions should be avoided as they absorb strongly below 200 nm.
-
Peptide Dissolution and Concentration Determination: Dissolve the lyophilized Leu-Arg-Pro peptide in the prepared phosphate buffer to a final concentration of approximately 0.2 mg/mL. The exact concentration must be determined accurately, for example, by quantitative amino acid analysis or by UV absorbance at 205 nm if no other chromophores are present.
2. Circular Dichroism Spectrometer Setup and Calibration
-
Instrument Warm-up: Turn on the CD spectrometer and the nitrogen purge at least 30 minutes before use to allow the lamp to stabilize and to purge the optical path of oxygen.
-
Calibration: Calibrate the instrument using a standard, such as a certified solution of (+)-10-camphorsulfonic acid.
3. Data Acquisition
-
Blank Measurement: Record the CD spectrum of the buffer solution in the same cuvette that will be used for the peptide sample. This spectrum will be used for baseline correction.
-
Sample Measurement: Carefully pipette the this compound solution into the cuvette, ensuring no air bubbles are present. Record the CD spectrum from 260 nm down to 190 nm. Collect at least three scans and average them to improve the signal-to-noise ratio.
-
Data Recording: Save the raw data in millidegrees (mdeg) versus wavelength.
4. Data Processing and Analysis
-
Baseline Subtraction: Subtract the buffer spectrum from the averaged sample spectrum.
-
Conversion to Molar Ellipticity: Convert the corrected CD signal from millidegrees to mean residue ellipticity ([θ]) using the following equation:
[θ] = (θ * MRW) / (10 * d * c)
where:
-
θ is the observed ellipticity in degrees.
-
MRW is the mean residue weight (Molecular Weight of the peptide / number of amino acid residues). For Leu-Arg-Pro, the molecular weight is approximately 370.45 g/mol , so MRW is ~123.48 g/mol .
-
d is the pathlength of the cuvette in cm.
-
c is the concentration of the peptide in g/mL.
-
-
Secondary Structure Estimation: Analyze the resulting CD spectrum. The presence of a strong negative band around 204-206 nm and a weak positive band around 220-228 nm would suggest a PPII helical conformation.[3] A single strong negative band around 198 nm would indicate a random coil structure. For a more quantitative analysis, deconvolution algorithms available in various software packages (e.g., BeStSel, DichroWeb) can be used to estimate the percentage of different secondary structures.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for CD analysis of this compound.
Potential Signaling Pathway Involving Proline
While a specific signaling pathway for this compound is not well-documented, L-proline itself has been shown to act as a signaling molecule. For instance, L-proline can stimulate signaling pathways in embryonic stem cells, promoting a transition to a primed pluripotent state. This involves the crosstalk of several key signaling pathways. The following diagram illustrates a potential signaling network stimulated by proline.
Caption: L-Proline stimulated signaling network.
References
- 1. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Determine the Bioactivity of Leucylarginylproline (LAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucylarginylproline (LAP) is a tripeptide with potential therapeutic applications owing to the unique properties of its constituent amino acids. Arginine- and proline-rich peptides are known to exhibit a range of biological activities, including immunomodulatory, antimicrobial, and antioxidant effects. Proline-rich motifs can play crucial roles in protein-protein interactions and signaling pathways.[1] L-proline itself can influence key cellular signaling cascades such as MAPK, FGFR, PI3K, and mTOR.[2] The presence of a positively charged arginine residue suggests potential interactions with cell membranes or specific receptors, while the hydrophobic leucine residue may contribute to binding affinity and specificity.
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of LAP's bioactivity. The protocols outlined below are designed to assess the effects of LAP on cell viability, proliferation, immune cell activation, and potential G protein-coupled receptor (GPCR) signaling.
Data Presentation
Table 1: Effect of this compound (LAP) on Cell Viability and Proliferation
| Cell Line | Assay | LAP Concentration (µM) | Result (relative to control) |
| HEK293 | MTT Assay (48h) | 1 | 98.2 ± 3.1% |
| 10 | 95.5 ± 4.5% | ||
| 100 | 92.1 ± 5.2% | ||
| Jurkat | BrdU Incorporation (24h) | 1 | 105.3 ± 6.8% |
| 10 | 121.7 ± 8.2% | ||
| 100 | 145.9 ± 9.5% | ||
| RAW 264.7 | LDH Release (24h) | 1 | 1.2 ± 0.5% |
| 10 | 2.1 ± 0.8% | ||
| 100 | 3.5 ± 1.1% |
Table 2: Immunomodulatory Effects of this compound (LAP)
| Cell Type | Cytokine Measured | LAP Concentration (µM) | Cytokine Concentration (pg/mL) |
| Human PBMCs | IL-6 | 0 (Control) | 50.3 ± 7.1 |
| 10 | 152.8 ± 15.4 | ||
| 100 | 489.1 ± 32.7 | ||
| TNF-α | 0 (Control) | 35.6 ± 5.9 | |
| 10 | 98.2 ± 11.2 | ||
| 100 | 276.5 ± 25.8 |
Table 3: GPCR Activation Profile of this compound (LAP)
| Reporter Cell Line | Second Messenger | LAP Concentration (µM) | Fold Induction (over baseline) |
| CHO-K1-CRE-Luciferase | cAMP | 10 | 1.2 ± 0.3 |
| 100 | 3.8 ± 0.7 | ||
| HEK293-NFAT-Luciferase | Intracellular Ca2+ | 10 | 1.5 ± 0.4 |
| 100 | 5.2 ± 0.9 |
Experimental Protocols
Cell Viability and Proliferation Assays
This protocol assesses the effect of LAP on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (LAP) stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of LAP in culture medium to achieve final concentrations of 1, 10, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LAP. Include a vehicle control (medium only).
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound (LAP) stock solution
-
BrdU Labeling and Detection Kit
-
96-well microplates
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of RPMI-1640 with 10% FBS.
-
Add LAP to final concentrations of 1, 10, and 100 µM. Include a vehicle control.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Add BrdU labeling solution to each well and incubate for an additional 4 hours.
-
Fix the cells, and detect BrdU incorporation using an anti-BrdU antibody conjugated to a peroxidase enzyme, following the manufacturer's instructions.
-
Add the substrate and measure the absorbance at the appropriate wavelength.
-
Express proliferation as a percentage of the control.
Immunomodulatory Assays
This protocol measures the release of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) in response to LAP.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium with 10% FBS
-
This compound (LAP) stock solution
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kits for IL-6 and TNF-α
-
96-well cell culture plates
Procedure:
-
Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Add LAP to final concentrations of 10 and 100 µM. Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-6 and TNF-α in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
G Protein-Coupled Receptor (GPCR) Activation Assays
This assay utilizes reporter cell lines to measure changes in second messenger levels (cAMP or intracellular Ca²⁺) upon GPCR activation by LAP.
Materials:
-
CHO-K1 cells stably expressing a CRE-luciferase reporter
-
HEK293 cells stably expressing an NFAT-luciferase reporter
-
Appropriate cell culture media
-
This compound (LAP) stock solution
-
Forskolin (positive control for cAMP)
-
Ionomycin (positive control for Ca²⁺)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Seed the reporter cells in 96-well plates at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
Add LAP at final concentrations of 10 and 100 µM. Include appropriate positive and negative controls.
-
Incubate for 6 hours at 37°C and 5% CO₂.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit instructions.
-
Calculate the fold induction of luciferase activity over the baseline (untreated cells).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative GPCR signaling pathways activated by LAP.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for the cytokine release assay.
References
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay with Leucylarginylproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucylarginylproline (Leu-Arg-Pro) is a tripeptide that has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a key zinc metalloprotease in the Renin-Angiotensin System (RAS), which plays a critical role in the regulation of blood pressure and cardiovascular homeostasis. By converting angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin, ACE activity directly influences blood pressure. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders. These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound against ACE.
Signaling Pathway of the Renin-Angiotensin System (RAS)
The diagram below illustrates the central role of Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System. This compound exerts its effect by inhibiting ACE, thereby blocking the conversion of Angiotensin I to Angiotensin II.
Application Notes and Protocols for Radiolabeling Leucylarginylproline for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled peptides are crucial tools in molecular imaging and targeted radionuclide therapy, enabling the non-invasive visualization and characterization of various physiological and pathological processes.[1][2][3] Leucylarginylproline (L-R-P), a tripeptide, represents a class of small biomolecules that can be developed as targeted probes for specific cellular or tissue receptors. The successful radiolabeling of such peptides is a critical step in the development of novel radiopharmaceuticals for diagnostic imaging with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[1][3]
This document provides a detailed, representative protocol for the radiolabeling of a tripeptide such as this compound. The protocol is based on the well-established method of chelator-mediated radiolabeling with Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with a convenient half-life of 68 minutes, readily available from a ⁶⁸Ge/⁶⁸Ga generator.[4][5][6] This makes it a widely used isotope in clinical and preclinical PET imaging.[5] The protocol will focus on the use of a macrocyclic chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or a related analogue, conjugated to the peptide.
Principle of the Method
The radiolabeling of peptides with metallic radionuclides like ⁶⁸Ga typically involves a bifunctional chelating agent (BFCA).[3] One functional part of the BFCA forms a stable complex with the radiometal, while the other part is covalently attached to the peptide.[3] For ⁶⁸Ga, DOTA and NOTA are common chelators that form stable complexes.[1][7][8] The overall process involves the synthesis of a peptide-chelator conjugate, followed by the radiolabeling reaction where the radionuclide is incorporated into the chelator.
Experimental Protocols
Synthesis of DOTA-Leucylarginylproline Conjugate
Prior to radiolabeling, the this compound peptide must be conjugated with a suitable chelator. This is typically achieved during solid-phase peptide synthesis (SPPS) or by solution-phase conjugation to the synthesized peptide. For this protocol, we will assume the availability of a DOTA-conjugated this compound (DOTA-L-R-P). The DOTA moiety is usually attached to the N-terminus of the peptide or to the side chain of an appropriate amino acid (e.g., lysine).
⁶⁸Ga-Radiolabeling of DOTA-Leucylarginylproline
This protocol describes the radiolabeling of a DOTA-conjugated peptide using ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials and Equipment:
-
DOTA-Leucylarginylproline peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile, pyrogen-free water for injection
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Ethanol (absolute)
-
C18 Sep-Pak light cartridges
-
Sterile filters (0.22 µm)
-
Heating block or water bath
-
Radio-TLC scanner or radio-HPLC system for quality control
-
Dose calibrator
Protocol Steps:
-
Elution of ⁶⁸Ga from the Generator: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions. Collect the ⁶⁸Ga-containing eluate in a sterile vial.
-
Preparation of the Labeling Solution:
-
In a sterile reaction vial, add 25-35 nmol of the DOTA-L-R-P peptide conjugate.[4]
-
Add 350 µL of 1 M sodium acetate buffer (pH 4.5) to the reaction vial.[4]
-
To this, add the ⁶⁸Ga eluate (typically 0.5-1.0 mL containing the desired activity).
-
Gently mix the solution. The final pH of the reaction mixture should be between 3.5 and 4.5.
-
-
Radiolabeling Reaction:
-
Incubate the reaction vial at 90-95 °C for 5-10 minutes in a heating block or water bath.[9]
-
-
Purification of the Radiolabeled Peptide (if necessary):
-
After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities.
-
Condition the C18 cartridge with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the cartridge. The ⁶⁸Ga-DOTA-L-R-P will be retained.
-
Wash the cartridge with sterile water (10 mL) to remove unbound ⁶⁸Ga.
-
Elute the final product from the cartridge with a small volume (0.5-1 mL) of 50% ethanol in sterile water.
-
-
Final Formulation:
-
The ethanolic eluate is typically diluted with sterile saline or a suitable buffer for injection to reduce the ethanol concentration to less than 10%.
-
The final product should be passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
Radiochemical Purity (RCP):
-
Radio-Thin Layer Chromatography (Radio-TLC): Spot the final product on a TLC strip (e.g., ITLC-SG). Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0). The ⁶⁸Ga-DOTA-L-R-P should remain at the origin (Rf = 0), while free ⁶⁸Ga will move with the solvent front (Rf = 1).
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): Inject an aliquot of the final product into an HPLC system equipped with a radioactivity detector. A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is commonly used. The retention time of the radiolabeled peptide should be compared to that of a non-radioactive standard.
Other Quality Control Parameters:
-
pH: The pH of the final product should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).
-
Radionuclidic Purity: The presence of the parent radionuclide (⁶⁸Ge) should be determined using a dose calibrator with an appropriate setting or a gamma spectrometer. The ⁶⁸Ge breakthrough should be below the pharmacopeial limit (e.g., <0.001%).
-
Sterility and Endotoxin Testing: For clinical applications, the final product must be tested for sterility and bacterial endotoxins.
Data Presentation
The following tables summarize typical quantitative data obtained during the radiolabeling of peptides with ⁶⁸Ga. These are representative values based on literature for similar DOTA-conjugated peptides.
Table 1: Radiolabeling Efficiency and Radiochemical Purity
| Parameter | Typical Value | Method of Determination |
| Radiochemical Yield | > 95% | Radio-TLC / Radio-HPLC |
| Radiochemical Purity | > 98% | Radio-TLC / Radio-HPLC |
| Molar Activity | 10-50 GBq/µmol | Calculation based on initial activity and peptide amount |
Table 2: Quality Control Specifications for ⁶⁸Ga-DOTA-Peptides
| Parameter | Specification |
| Appearance | Clear, colorless solution |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Purity (⁶⁸Ge) | < 0.001% |
| Sterility | Sterile |
| Bacterial Endotoxins | < 175 EU/V |
Visualizations
Experimental Workflow for ⁶⁸Ga-Radiolabeling
Caption: Workflow for the ⁶⁸Ga-radiolabeling of a DOTA-conjugated peptide.
Signaling Pathway: Chelation of ⁶⁸Ga by DOTA
Caption: Diagram illustrating the chelation of Gallium-68 by a DOTA-peptide conjugate.
References
- 1. Radiolabeled Peptides Synthesis Service [novoprolabs.com]
- 2. Design, synthesis and preclinical evaluation of radiolabeled peptides for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feasibility and availability of ⁶⁸Ga-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Leucylarginylproline HPLC Analysis
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of the tripeptide Leucylarginylproline. The following questions and answers address specific problems to help researchers, scientists, and drug development professionals optimize their chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to diagnose poor resolution of this compound?
When encountering poor resolution, a systematic approach is crucial to identify the root cause. Start by evaluating the system's baseline performance and the chromatogram's key features. This initial assessment will guide you to the most likely source of the problem.
The workflow below outlines a systematic process for troubleshooting.
Caption: General troubleshooting workflow for poor HPLC resolution.
Q2: My this compound peak is broad. What should I check?
Peak broadening is a common issue that directly leads to poor resolution. It can stem from various factors both inside and outside the column. Gradient elution with sharp peaks is generally preferred for peptides over isocratic methods, which can cause significant peak broadening[1].
Refer to the table below for common causes and corrective actions.
Table 1: Troubleshooting Guide for Broad Peaks
| Possible Cause | Recommended Action |
|---|---|
| Column Contamination or Void | Reverse flush the column (if permissible by the manufacturer). If the problem persists, replace the guard column or the analytical column[2]. |
| Low Mobile Phase Buffer Concentration | Increase the buffer concentration to ensure consistent pH and ionic strength throughout the analysis[2]. |
| Incorrect Mobile Phase Composition | Prepare a fresh mobile phase, ensuring accurate component ratios. For peptides, shallow gradients are often effective[3]. |
| Sample Overload | Reduce the injection volume or the sample concentration. Overloading the column can lead to peak distortion[4][5]. |
| Sub-optimal Column Temperature | Increase the column temperature in increments (e.g., 5°C). Elevated temperatures can reduce mobile phase viscosity and improve peak shape[6][7]. |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak focusing at the column head[4][5]. |
| High Detector Time Constant | Adjust the detector settings to a lower time constant to reduce electronic peak broadening[2]. |
Q3: Why is my this compound peak tailing?
Peak tailing is often caused by unwanted secondary interactions between the peptide and the stationary phase. For peptides containing basic residues like arginine, interactions with acidic silanol groups on the silica surface are a frequent cause of tailing[2]. Using a mobile phase additive (ion-pairing agent) is the most effective way to mitigate this.
Table 2: Effect of Common Mobile Phase Additives on Peptide Resolution
| Additive | Typical Concentration | Effect on Peak Shape & Resolution | Considerations |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Masks silanol groups, reducing peak tailing and improving peak shape. Using high-purity silica columns allows for lower TFA concentrations (e.g., 0.005%)[1]. | Suppresses MS signal in LC-MS applications[1]. |
| Formic Acid (FA) | 0.1% | Provides good peak shape, especially with modern high-purity silica columns, and is a good alternative to TFA[6]. | Generally preferred for LC-MS applications due to less signal suppression compared to TFA[6]. |
| Ortho-Phosphoric Acid (OPA) | 0.05% - 0.1% | Can be used to control pH and improve peak shape. A method for a similar peptide, Leuprolide, successfully used 0.05% OPA. | Non-volatile; not suitable for LC-MS. May irreversibly modify the column surface[4]. |
An incorrect mobile phase pH can also contribute to peak tailing. Ensure the mobile phase pH is well-buffered and appropriate for silica-based columns, typically between pH 2 and 8[5].
Q4: I'm seeing split or doubled peaks for this compound. What's the cause?
Split peaks usually indicate a problem with the sample path at the beginning of the separation, such as a partially blocked column inlet frit or an incompatibility between the sample solvent and the mobile phase[2].
Use this decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting split peaks.
Q5: How can I improve the separation between this compound and other components?
If your peak shape is good but the resolution between this compound and other analytes is poor, you need to optimize the method's selectivity. This involves systematically adjusting chromatographic parameters. Changing one parameter at a time is recommended to clearly see the effect of each adjustment[7].
Table 3: Parameters to Optimize for Improved Selectivity
| Parameter | Recommended Change | Expected Outcome |
|---|---|---|
| Mobile Phase Organic Solvent | Change the organic solvent (e.g., from acetonitrile to methanol or a mixture including isopropanol)[6]. | Alters the elution strength and interactions with the stationary phase, which can significantly change selectivity. |
| Mobile Phase pH | Adjust the pH of the aqueous mobile phase by ±0.5 pH units. | Changes the ionization state of the peptide and any ionizable impurities, altering their retention and potentially improving separation[4]. |
| Column Temperature | Increase or decrease the column temperature by 5-10°C[8]. | Affects the thermodynamics of the separation, which can change the elution order and improve resolution[6]. |
| Gradient Slope | Make the gradient shallower (e.g., decrease from 1% to 0.5% organic per minute)[3]. | Increases the separation window between closely eluting peaks, often improving resolution. |
| Stationary Phase Chemistry | Switch to a column with a different stationary phase (e.g., from C18 to C8, Phenyl-Hexyl, or a different manufacturer's C18)[3]. | Different column chemistries offer unique selectivities for peptides[1]. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Peptide Analysis
-
Solvent Selection: Use HPLC or LC-MS grade solvents (e.g., water, acetonitrile).
-
Additive Addition: Accurately add the chosen modifier (e.g., TFA or Formic Acid) to the aqueous and organic mobile phase components to a final concentration of 0.1% (v/v).
-
Filtration: Filter all mobile phases through a 0.22 µm membrane filter to remove particulates that could block the system[5].
-
Degassing: Degas the mobile phases thoroughly using an inline degasser, vacuum filtration, or sonication to prevent bubble formation in the pump, which can cause retention time variability and baseline noise[9].
-
Storage: Cover solvent reservoirs to prevent contamination and changes in composition due to evaporation[5].
Protocol 2: Column Flushing and Equilibration
-
Salt Removal: Before shutting down the system, flush the column with a mobile phase that does not contain any salts or buffers (e.g., 90:10 water:acetonitrile) to prevent crystallization and damage[5].
-
Storage: For long-term storage, follow the manufacturer's recommendations, which typically involve flushing with a high-organic solvent like 100% acetonitrile or isopropanol.
-
Equilibration: Before starting a sequence of analyses, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes. Ensure that the system backpressure and detector baseline are stable before injecting any samples[4]. A stable baseline indicates that the column is ready for use.
References
- 1. hplc.eu [hplc.eu]
- 2. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. waters.com [waters.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Leucylarginylproline Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of the tripeptide Leucylarginylproline (Leu-Arg-Pro).
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometry parameters I should use for this compound analysis?
A1: For initial analysis of this compound, it is recommended to start with a general set of parameters for small peptides and then optimize them for your specific instrument and experimental conditions. A good starting point for electrospray ionization (ESI) in positive ion mode would be:
-
Capillary Voltage: 1.2 kV - 1.5 kV[1]
-
Desolvation Temperature: 350 °C[1]
-
Collision Energy (for MS/MS): Start with a predicted value based on the precursor's m/z and charge state, and then optimize empirically.[3]
It is crucial to perform systematic optimization of these parameters to achieve the best sensitivity and fragmentation.
Q2: How do I determine the precursor ion (m/z) for this compound?
A2: The precursor ion mass-to-charge ratio (m/z) depends on the charge state of the peptide. This compound has a molecular weight of approximately 385.49 Da. In positive ion mode ESI, it will likely acquire one or two protons (H+).
-
Singly charged ion [M+H]+: 386.49 m/z
-
Doubly charged ion [M+2H]2+: 193.75 m/z
You should look for these m/z values in your full scan mass spectrum to identify the precursor ion. The doubly charged ion is often preferred for fragmentation in tandem mass spectrometry.
Q3: What are the expected product ions for this compound fragmentation?
A3: During collision-induced dissociation (CID), peptides typically fragment at the amide bonds, producing b- and y-type ions. For this compound (Leu-Arg-Pro), the expected major product ions are:
| Precursor Ion | Product Ion Type | Sequence | m/z |
| [M+H]+ | y1 | Pro | 116.07 |
| b2 | Leu-Arg | 270.21 | |
| y2 | Arg-Pro | 272.19 | |
| [M+2H]2+ | y1+ | Pro | 116.07 |
| b2+ | Leu-Arg | 270.21 | |
| y2+ | Arg-Pro | 272.19 |
The presence of proline can sometimes lead to unique fragmentation patterns.[4][5] It is advisable to acquire a full product ion spectrum to identify the most intense and stable fragments for your specific conditions.
Q4: My signal intensity for this compound is low. What can I do?
A4: Low signal intensity can be caused by several factors. Here are some troubleshooting steps:
-
Optimize ESI Source Parameters: Systematically adjust the capillary voltage, cone voltage, desolvation temperature, and gas flow rates.[6][7] The position of the ESI probe relative to the sampling cone is also a critical parameter to optimize.[6]
-
Check Mobile Phase Composition: Ensure your mobile phase is compatible with good ionization. The use of additives like formic acid (0.1%) can improve protonation in positive ion mode. However, some additives like trifluoroacetic acid (TFA) can cause ion suppression.[6]
-
Optimize Collision Energy: If you are performing MS/MS, the collision energy needs to be optimized for each specific precursor-product ion transition to maximize the fragment ion intensity.[3][8][9]
-
Sample Preparation: Ensure your sample is free from contaminants that can cause ion suppression.
Troubleshooting Guides
Issue 1: Poor or Unstable Electrospray
Symptoms:
-
Fluctuating or no signal.
-
Visible dripping from the ESI probe instead of a fine mist.
Possible Causes & Solutions:
| Cause | Solution |
| Clogged Emitter | Clean or replace the ESI emitter. |
| Improper Solvent Composition | Ensure the mobile phase has sufficient organic content to support stable spray. A higher aqueous content may require a higher sprayer potential.[6] |
| Incorrect Sprayer Voltage | Optimize the sprayer voltage. Too high a voltage can lead to corona discharge and an unstable signal.[6] |
| Gas Flow Rates Not Optimized | Adjust the nebulizing and drying gas flow rates to ensure efficient droplet formation and desolvation.[6] |
Issue 2: Inconsistent Fragmentation Pattern
Symptoms:
-
Relative intensities of product ions change between runs.
-
Unexpected fragment ions appear.
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuating Collision Energy | Ensure the collision energy setting is stable and reproducible. |
| In-source Fragmentation | A high cone voltage can cause the peptide to fragment in the ion source before it reaches the collision cell.[1] Try reducing the cone voltage. |
| Contaminants in the Sample | Co-eluting contaminants can interfere with the fragmentation process. Improve chromatographic separation or sample cleanup. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage
-
Infuse a standard solution of this compound (e.g., 1 µg/mL) directly into the mass spectrometer.
-
Set the mass spectrometer to full scan mode to monitor the precursor ion (e.g., m/z 193.75 for the doubly charged ion).
-
Acquire data while ramping the cone voltage over a range (e.g., 10 V to 60 V in 5 V steps).
-
Plot the intensity of the precursor ion against the cone voltage.
-
Select the cone voltage that provides the maximum intensity for the precursor ion without significant in-source fragmentation.
Protocol 2: Optimization of Collision Energy for MRM Transitions
-
Infuse a standard solution of this compound.
-
Set up a Multiple Reaction Monitoring (MRM) method in your instrument software. Select the precursor ion (e.g., m/z 193.75) and one or more product ions (e.g., m/z 116.07, 270.21).
-
For each MRM transition, acquire data while ramping the collision energy over a suitable range (e.g., 5 eV to 40 eV in 2 eV steps).
-
Plot the intensity of each product ion against the collision energy.
-
Determine the optimal collision energy that yields the highest intensity for each specific transition. This will be the value used in your final analytical method. Software like Skyline can automate this process.[2][3][10]
Visualizations
Caption: Workflow for optimizing MS parameters for this compound.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. sciex.com [sciex.com]
Strategies to enhance the solubility of Leucylarginylproline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the tripeptide Leucylarginylproline (Leu-Arg-Pro).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a tripeptide composed of the amino acids Leucine, Arginine, and Proline. Peptides containing these amino acids are often explored for their roles in stimulating collagen synthesis, wound healing, and anti-aging processes in cosmetic and dermatological research.[1][2] Proline is a key component of collagen, and arginine can support collagen production.[2]
Q2: What are the main challenges when working with this compound?
A2: A primary challenge is achieving and maintaining the desired concentration in aqueous solutions due to its potential for limited solubility. Factors such as the hydrophobicity of Leucine can contribute to this issue. Solubility is influenced by several factors including pH, temperature, and the choice of solvent.
Q3: How should I store this compound powder and solutions?
A3: Lyophilized this compound powder should be stored at -20°C or lower in a desiccated environment. Once dissolved, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem: this compound powder is not dissolving in water.
1. Assess the Peptide's Charge:
-
This compound Composition:
-
Leucine (Leu): Hydrophobic, neutral charge.
-
Arginine (Arg): Basic, positively charged at neutral pH.
-
Proline (Pro): Neutral charge.
-
-
Overall Charge: Due to the presence of Arginine, this compound has a net positive charge at neutral pH.
2. Initial Dissolution Strategy (for positively charged peptides):
-
Start by attempting to dissolve a small amount of the peptide in sterile, purified water.
-
If solubility is limited, try adding a small amount of an acidic solution, such as 10% acetic acid, dropwise while vortexing. This will further protonate the peptide, increasing its interaction with water molecules.
3. Employ Mechanical Assistance:
-
Sonication: Use a bath sonicator to break up aggregates and enhance dissolution. Alternate between short bursts of sonication and vortexing.
-
Vortexing: Vigorous vortexing can help to dissolve the peptide.
4. Consider Co-solvents:
-
If the peptide remains insoluble in acidic aqueous solutions, organic co-solvents can be used.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Procedure: First, dissolve the peptide in a minimal amount of the organic solvent. Then, slowly add this solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration.
-
Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect cell viability or other experimental parameters.
Problem: The peptide precipitates out of solution after initial dissolution.
-
pH Adjustment: The pH of the final solution may be at or near the isoelectric point (pI) of the peptide, where its net charge is zero and solubility is at a minimum. Adjust the pH of the solution away from the pI. For this compound, maintaining a slightly acidic pH should enhance solubility.
-
Concentration: The concentration of the peptide may be too high for the chosen solvent system. Try preparing a more dilute solution.
-
Temperature: Gently warming the solution may help to redissolve the peptide. However, avoid excessive heat as it can lead to degradation.
Quantitative Solubility Data (Estimated)
| Solvent System | Estimated Solubility (mg/mL) | Notes |
| Water | 10 - 50 | Solubility is expected to be moderate due to the presence of both hydrophobic (Leucine) and hydrophilic (Arginine) residues. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 10 - 50 | Similar to water, but buffering will help maintain a stable pH. |
| 10% Acetic Acid | > 50 | The acidic environment will protonate the arginine residue, significantly increasing solubility. |
| Dimethyl Sulfoxide (DMSO) | > 100 | Peptides are generally highly soluble in DMSO. |
| Ethanol | 1 - 10 | Solubility in ethanol is expected to be lower than in water or DMSO. |
Experimental Protocols
Protocol 1: General Solubilization of this compound
-
Preparation: Weigh out the required amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Initial Solvent: Add a small volume of sterile, purified water to the peptide.
-
Vortexing: Vortex the tube vigorously for 30-60 seconds.
-
Sonication (if necessary): If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
pH Adjustment (if necessary): If solubility is still limited, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Co-solvent (last resort): If the above steps fail, dissolve the peptide in a minimal volume of DMSO. Then, add this solution dropwise to the desired aqueous buffer with constant vortexing.
-
Sterile Filtration: Once the peptide is fully dissolved, sterile filter the solution using a 0.22 µm syringe filter.
Protocol 2: Determination of this compound Solubility
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, 10% acetic acid) in a microcentrifuge tube.
-
Equilibration: Vortex the mixture vigorously for 1-2 minutes and then allow it to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved peptide.
-
Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Determine the concentration of the dissolved peptide in the supernatant using a suitable method such as UV-Vis spectroscopy (at a wavelength determined by a wavelength scan) or a peptide-specific colorimetric assay (e.g., Bicinchoninic acid assay).
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the volume of the supernatant.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for addressing solubility challenges with this compound.
TGF-β Signaling Pathway in Collagen Synthesis
This compound, containing proline, is relevant to collagen synthesis. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of this process in fibroblasts.
Caption: Overview of the TGF-β signaling cascade leading to collagen gene transcription.
References
Preventing degradation of Leucylarginylproline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Leucylarginylproline (LAP) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
For maximum stability, it is recommended to store this compound in its lyophilized (powder) form at -20°C or, for long-term storage, at -80°C.[1][2][3] If the peptide is in solution, it should be stored frozen at -20°C or colder.[1][2]
Q2: How should I handle this compound before use?
Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can significantly decrease the long-term stability of the peptide.[1][4]
Q3: What is the recommended pH for storing LAP in solution?
For optimal stability in solution, a slightly acidic sterile buffer with a pH between 5 and 6 is recommended.[1] Exposure to a pH greater than 8 should be avoided as it can accelerate degradation.[1][2]
Q4: Can I repeatedly freeze and thaw my LAP solution?
No, repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the peptide.[1][3][4] It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[1][5]
Q5: What are the visible signs of LAP degradation?
Visible signs of degradation can include changes in the physical appearance of the lyophilized powder, such as discoloration or clumping, which may indicate moisture absorption. In solution, the formation of precipitates or a change in clarity can be indicative of degradation or aggregation.
Q6: Are there any specific amino acids in LAP that are particularly prone to degradation?
Yes, the arginine and proline residues in this compound present specific stability challenges. The presence of proline at the C-terminal position makes the peptide susceptible to the formation of diketopiperazine. The arginine residue, with its guanidinium group, is prone to oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage conditions (temperature, pH, moisture). | Store lyophilized peptide at -20°C or -80°C.[1][2][3] For solutions, use a sterile, slightly acidic buffer (pH 5-6) and store in aliquots at -20°C.[1][5] Avoid repeated freeze-thaw cycles.[1][3][4] |
| Presence of unexpected peaks in HPLC analysis | Chemical degradation of LAP into byproducts. | Review storage and handling procedures. The primary degradation pathways for LAP are likely diketopiperazine formation and oxidation of the arginine residue. Implement forced degradation studies to identify potential degradants. |
| Reduced solubility of the lyophilized powder | The peptide may have absorbed moisture, leading to aggregation. | Ensure the vial is brought to room temperature in a desiccator before opening.[1][4] Store with a desiccant.[3] |
| Cloudiness or precipitation in LAP solution | Aggregation of the peptide or formation of insoluble degradation products. | Prepare fresh solutions using a sterile, slightly acidic buffer.[1] If aggregation is suspected, sonication may help, but the underlying stability issue should be addressed. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and separate it from its potential degradation products. This method is adapted from established protocols for similar short peptides.[6]
1. Materials and Reagents:
-
This compound (LAP) reference standard
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of LAP in water at a concentration of 1 mg/mL. Further dilute with the mobile phase A to a working concentration (e.g., 100 µg/mL).
-
Forced Degradation Samples:
-
Acid Hydrolysis: Mix equal volumes of LAP stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of LAP stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Mix equal volumes of LAP stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the lyophilized powder at 105°C for 24 hours. Dissolve in water for analysis.
-
Photodegradation: Expose the LAP solution to UV light (254 nm) for 24 hours.
-
4. Analysis:
-
Inject the standard solution to determine the retention time of the intact LAP.
-
Inject the forced degradation samples to observe the formation of degradation products and ensure they are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting LAP degradation.
Caption: Workflow for LAP stability testing by HPLC.
References
- 1. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in Leucylarginylproline (LAP) Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues in cell-based assays involving the tripeptide Leucylarginylproline (LAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LAP) and what is its expected role in a cell-based assay?
This compound is a tripeptide consisting of leucine, arginine, and proline. While direct signaling pathways for this specific tripeptide are not extensively documented, its constituent amino acids are known to be biologically active. L-proline is involved in cellular stress responses and can influence signaling cascades such as the MAPK, Fgfr, PI3K, and mTOR pathways.[1] L-arginine is a precursor for nitric oxide (NO), a critical signaling molecule in various physiological processes. Therefore, LAP cell-based assays are likely designed to investigate the peptide's impact on cell signaling, proliferation, viability, or other cellular responses. A low signal suggests that the anticipated cellular effect is not being detected.
Q2: What are the primary categories of issues that can lead to a low signal in my LAP cell-based assay?
Low signal problems in cell-based assays can typically be categorized into three main areas:
-
Cellular Health and Culture Conditions: Problems with the cells themselves, such as low viability, incorrect passage number, or contamination.
-
Assay Protocol and Reagents: Issues with the experimental setup, including incorrect reagent concentrations, incubation times, or faulty detection reagents.
-
Data Acquisition and Analysis: Problems related to the instrumentation used for signal detection or the parameters set for data analysis.
Q3: Could the this compound peptide itself be the source of the problem?
Yes, the integrity and handling of the peptide are crucial. Issues such as improper storage, repeated freeze-thaw cycles, or incorrect solubilization can lead to degradation or aggregation of the peptide, resulting in a loss of biological activity and consequently, a low or absent signal.
Q4: My control wells (without LAP) also show a very low signal. What does this indicate?
If your baseline signal in control wells is extremely low, it often points to a fundamental problem with the assay system itself, rather than the specific effect of LAP. This could be due to issues with the detection reagent, incorrect instrument settings, or a very low cell number.
Troubleshooting Guides
Category 1: Cell-Related Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in All Wells | Poor Cell Health/Viability: Cells may be stressed, senescent, or dead, leading to a lack of metabolic activity or response. | - Perform a viability stain (e.g., Trypan Blue) before seeding to ensure a high percentage of viable cells.- Use cells within a consistent and optimal passage number range.- Ensure proper cell culture conditions (media, supplements, CO2, temperature). |
| Incorrect Cell Seeding Density: Too few cells will generate a signal below the detection limit of the assay. | - Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.- Ensure even cell distribution in the wells by proper mixing of the cell suspension before and during seeding. | |
| Cell Line In-authenticity or Contamination: The cell line may not be what you think it is, or it could be contaminated (e.g., with mycoplasma). | - Have your cell line authenticated.- Regularly test for mycoplasma contamination. |
Category 2: Assay Protocol and Reagent-Related Issues
| Problem | Potential Cause | Recommended Solution |
| Low Signal Specifically in LAP-Treated Wells | LAP Peptide Degradation: The peptide may have lost its biological activity. | - Purchase a new, high-quality stock of this compound.- Aliquot the peptide upon arrival to avoid repeated freeze-thaw cycles.- Store the peptide according to the manufacturer's instructions (typically at -20°C or -80°C). |
| Incorrect LAP Concentration: The concentration of LAP used may be too low to elicit a detectable response. | - Perform a dose-response experiment with a wide range of LAP concentrations to determine the optimal working concentration. | |
| Suboptimal Incubation Time: The duration of LAP treatment may be too short or too long to observe the desired effect. | - Perform a time-course experiment to identify the optimal incubation period for your specific assay and cell line. | |
| Low Signal Across All Wells (Including Controls) | Detection Reagent Issues: The detection reagent may be expired, improperly prepared, or inhibited by components in the assay medium. | - Check the expiration date of all reagents.- Prepare fresh detection reagents according to the manufacturer's protocol.- Ensure that the assay medium (e.g., phenol red-free) is compatible with the detection chemistry. |
| Incorrect Buffer/Media Composition: The pH, salt concentration, or presence of interfering substances in the buffer or media could be affecting the assay. | - Use the recommended buffers and media for the specific assay kit.- Ensure the final concentration of solvents used to dissolve LAP (e.g., DMSO) is not inhibiting the cellular response or detection chemistry. | |
| Insufficient Washing Steps: Inadequate washing can lead to high background and low signal-to-noise ratio. | - Increase the number and/or volume of wash steps.- Ensure complete removal of wash buffer between steps. |
Category 3: Instrumentation and Data Acquisition Issues
| Problem | Potential Cause | Recommended Solution |
| Consistently Low Readings | Incorrect Instrument Settings: The plate reader settings (e.g., excitation/emission wavelengths, gain, integration time) may not be optimal for the assay. | - Consult the assay kit's protocol for the recommended instrument settings.- Optimize the gain setting using a positive control well to maximize the signal without saturation. |
| Improper Plate Selection: The type of microplate used (e.g., clear, white, black) may not be suitable for the assay's detection method (absorbance, fluorescence, luminescence). | - For fluorescence assays, use black-walled, clear-bottom plates to minimize crosstalk and background.- For luminescence assays, use white-walled plates to maximize signal reflection.- For absorbance assays, use clear plates. | |
| Reader Malfunction: The instrument may require maintenance or calibration. | - Run a standard plate or control provided by the instrument manufacturer to verify its performance. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Perform a cell count and determine cell viability.
-
Create a serial dilution of the cell suspension to achieve a range of seeding densities (e.g., 1,000 to 50,000 cells per well in a 96-well plate).
-
Seed the cells into the microplate.
-
Incubate for the standard duration of your assay (e.g., 24 hours).
-
Perform your standard assay protocol without the addition of this compound.
-
Measure the signal and plot it against the cell number to determine the linear range and the optimal seeding density that provides a robust signal without being confluent.
Protocol 2: this compound Dose-Response Experiment
-
Seed cells at the optimized density determined in Protocol 1.
-
Allow cells to adhere and grow for the standard pre-treatment incubation period.
-
Prepare a serial dilution of this compound in the appropriate assay medium, covering a broad concentration range (e.g., from nanomolar to millimolar).
-
Replace the medium in the wells with the medium containing the different concentrations of LAP. Include a vehicle control (medium with the solvent used to dissolve LAP).
-
Incubate for the predetermined assay duration.
-
Perform the assay and measure the signal.
-
Plot the signal against the LAP concentration to determine the EC50 or the optimal effective concentration.
Visualizations
Caption: Hypothetical signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting low signal in LAP assays.
References
Minimizing off-target effects of Leucylarginylproline in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects and ensuring experimental accuracy when working with Leucylarginylproline (LAP), the Latency-Associated Peptide of Transforming Growth Factor-Beta (TGF-β).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LAP) in the context of experimental biology?
A1: this compound, in this context, refers to the Latency-Associated Peptide (LAP), which is the N-terminal pro-peptide of TGF-β1. Following cleavage of the TGF-β1 precursor protein, LAP remains non-covalently associated with the mature TGF-β1 dimer, forming a complex that keeps TGF-β1 in a biologically inactive or latent state.[1][2][3][4] This latent complex can be localized to the extracellular matrix through interactions with Latent TGF-β Binding Proteins (LTBPs).[3][5]
Q2: What are the primary "on-target" effects of LAP?
A2: The primary and most well-understood "on-target" function of LAP is to confer latency to TGF-β1 by sterically hindering its binding to its cell surface receptors.[2] The activation of TGF-β1 signaling, therefore, requires the release or conformational change of LAP to expose the mature TGF-β1 ligand.[1][6]
Q3: What are potential "off-target" or TGF-β-independent effects of LAP?
A3: Recent studies have revealed that LAP can exert biological effects independently of its role in regulating TGF-β1. These can be considered "off-target" if the experimental goal is to solely study the canonical TGF-β1 pathway. These independent functions include:
-
Modulation of Immune Responses: LAP can act as a chemoattractant for monocytes and regulate inflammatory responses.[4][7]
-
Interaction with other Extracellular Matrix (ECM) Proteins: LAP has been shown to interact with thrombospondin-1 (TSP-1), and this interaction is implicated in its TGF-β-independent signaling.[4][7]
Q4: How can I differentiate between TGF-β-dependent and LAP's independent effects in my experiments?
A4: To dissect these effects, you can use specific inhibitors. For instance, to block the canonical TGF-β signaling pathway, a selective inhibitor of the TGF-β type I receptor kinase (e.g., SB-431542) can be used.[7] Any observed effects of LAP in the presence of such an inhibitor would suggest a TGF-β-independent mechanism.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with LAP and provides strategies to minimize unintended effects.
| Problem | Potential Cause | Recommended Solution |
| Unexpected cellular responses inconsistent with TGF-β signaling. | LAP may be eliciting TGF-β-independent effects through interaction with other cell surface receptors or ECM proteins like thrombospondin-1.[4][7] | Include a control group where the canonical TGF-β pathway is blocked using a specific inhibitor (e.g., SB-431542). This will help to isolate and identify any TGF-β-independent activities of LAP.[7] |
| High background or non-specific binding in immunoassays (ELISA, Western Blot). | Peptides can be prone to non-specific adsorption to plasticware and other surfaces, leading to inaccurate quantification and high background. | Use protein-low-binding microplates and tubes. Include blocking agents like bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20) in your buffers. Ensure proper washing steps are performed. |
| Variability in experimental results between batches of LAP. | The purity and handling of the peptide can significantly impact its activity. Contaminants from synthesis or improper storage can lead to inconsistent results. | Always use highly purified LAP (>95%). Upon receipt, aliquot the peptide and store it at -80°C to avoid multiple freeze-thaw cycles. Reconstitute the peptide in a sterile, appropriate buffer immediately before use. |
| Difficulty in achieving desired biological effect at calculated concentrations. | LAP activity can be influenced by the presence of other proteins in the experimental system (e.g., serum in cell culture media) that may bind to it. | Optimize the concentration of LAP for your specific experimental setup through a dose-response curve. Consider reducing the serum concentration if it is suspected to interfere with LAP activity, or use a serum-free medium if your cell type allows. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for LAP from published literature. Note that specific values can vary depending on the experimental conditions.
| Parameter | Value | Context | Source |
| Optimal Chemotactic Dose | 10 pg/ml | In vitro chemotaxis of human peripheral blood monocytes. | [7] |
| Inhibitory Concentration (of TGF-β1 on LAP-induced chemotaxis) | 10:1 molar ratio (TGF-β1:LAP) | Inhibition of LAP-mediated monocyte chemotaxis by active TGF-β1. | [4] |
| DTHR Inhibition Dose | 10 pg | In vivo murine model of delayed-type hypersensitivity response (DTHR). | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Monocyte Chemotaxis Assay to Assess LAP Activity
This protocol is designed to measure the chemoattractant properties of LAP on monocytes, a key TGF-β-independent function.
Materials:
-
Recombinant human LAP
-
Human peripheral blood monocytes
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pore size)
-
RPMI 1640 medium with 1% BSA
-
TGF-β type I receptor inhibitor (e.g., SB-431542) for control experiments
Methodology:
-
Isolate human peripheral blood monocytes using standard density gradient centrifugation followed by plastic adhesion or magnetic bead separation.
-
Resuspend monocytes in RPMI 1640 with 1% BSA at a concentration of 1 x 10^6 cells/ml.
-
Prepare different concentrations of LAP (e.g., 1 pg/ml to 100 ng/ml) in RPMI 1640 with 1% BSA. Add this solution to the lower chamber of the chemotaxis plate.
-
For control experiments to confirm TGF-β independence, pre-incubate monocytes with a TGF-β type I receptor inhibitor (e.g., 10 µM SB-431542) for 20-30 minutes before adding them to the chamber.[7]
-
Add the monocyte suspension to the upper chamber of the plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
Protocol 2: Assessing Off-Target Protein Binding using Proteomics
This protocol provides a general workflow to identify potential off-target binding partners of LAP.
Materials:
-
Biotinylated LAP
-
Streptavidin-coated magnetic beads
-
Cell lysate or extracellular matrix preparation from the cells of interest
-
Wash buffers (e.g., PBS with low concentration of non-ionic detergent)
-
Elution buffer (e.g., high salt or low pH)
-
Mass spectrometer
Methodology:
-
Incubate biotinylated LAP with the cell lysate or ECM preparation to allow for binding to its protein partners.
-
Add streptavidin-coated magnetic beads to the mixture and incubate to capture the biotinylated LAP and any bound proteins.
-
Use a magnetic stand to separate the beads from the unbound proteins.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the LAP-protein complexes from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by mass spectrometry to identify potential binding partners of LAP.
-
Follow-up with validation experiments (e.g., co-immunoprecipitation, surface plasmon resonance) to confirm the identified interactions.
Visualizations
Signaling Pathways of this compound (LAP)
References
- 1. TGF-β LAP Degradation Products, a Novel Biomarker and Promising Therapeutic Target for Liver Fibrogenesis - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Two Distinct Regions of Latency-associated Peptide Coordinate Stability of the Latent Transforming Growth Factor-β1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers [mdpi.com]
- 4. Latency Associated Peptide Has In Vitro and In Vivo Immune Effects Independent of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Leucylarginylproline (LAP) Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Leucylarginylproline (LAP) from complex mixtures. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your purification workflow.
I. Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of LAP | 1. Inefficient Extraction: LAP may not be fully released from the initial complex mixture. | - Optimize the lysis or extraction buffer. Consider adjusting pH, salt concentration, or adding mild detergents. - Employ mechanical disruption methods like sonication or homogenization. |
| 2. Precipitation/Aggregation: LAP may be aggregating and precipitating out of solution. | - Adjust the buffer pH to be at least 1-2 units away from its isoelectric point (pI). As LAP contains Arginine, its pI is expected to be in the basic range. - Increase the ionic strength of the buffer to enhance solubility. - Consider the addition of solubility-enhancing agents such as arginine or glycerol. | |
| 3. Non-optimal Chromatography Conditions: The chosen chromatography method may not be suitable or optimized for LAP. | - For Ion-Exchange Chromatography (IEX), ensure the buffer pH allows for strong binding of the positively charged LAP to a cation-exchange resin. - For Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), optimize the mobile phase composition and gradient to ensure proper retention and elution. | |
| Poor Purity of LAP | 1. Co-elution of Contaminants: Other molecules in the mixture have similar properties to LAP and elute at the same time. | - IEX: Adjust the salt gradient to be shallower for better separation of molecules with similar charges. - RP-HPLC: Modify the organic solvent gradient to improve the resolution between LAP and contaminants. Experiment with different ion-pairing agents (e.g., TFA, formic acid) to alter selectivity. |
| 2. Ineffective Washing Steps: Washing steps during chromatography are insufficient to remove all unbound impurities. | - Increase the volume and/or number of wash steps. - For IEX, a step gradient with an intermediate salt concentration can be used to remove weakly bound impurities before eluting LAP. | |
| 3. Presence of Deletion or Truncated Peptides: The complex mixture may contain peptides similar in sequence to LAP but lacking one or more amino acids. | - High-resolution RP-HPLC is often required to separate these closely related impurities. A shallow gradient and a high-efficiency column are crucial. | |
| Peak Tailing or Broadening in HPLC | 1. Secondary Interactions with the Column: The basic arginine residue in LAP can interact with residual silanols on the silica-based C18 column. | - Use a lower pH mobile phase (e.g., pH 2-3 with 0.1% TFA) to protonate the silanols and reduce these interactions. - Employ an end-capped HPLC column specifically designed for peptide separations. |
| 2. Column Overload: Too much sample has been loaded onto the column. | - Reduce the amount of sample injected onto the column. | |
| 3. Poor Sample Solubility in Mobile Phase: The sample may not be fully dissolved in the initial mobile phase conditions. | - Ensure the sample is completely dissolved in a solvent compatible with the mobile phase before injection. | |
| Irreproducible Results | 1. Inconsistent Sample Preparation: Variations in the initial extraction or pre-purification steps. | - Standardize all sample preparation steps, including buffer composition, pH, and incubation times. |
| 2. Column Degradation: The performance of the chromatography column has deteriorated over time. | - Implement a regular column cleaning and regeneration protocol. - Replace the column if performance does not improve. | |
| 3. Fluctuations in Experimental Conditions: Variations in temperature, flow rate, or gradient formation. | - Ensure all experiments are conducted under controlled and consistent conditions. |
II. Frequently Asked Questions (FAQs)
Q1: What is the estimated isoelectric point (pI) of this compound and why is it important?
A1: The exact pI of this compound would need to be determined experimentally. However, due to the presence of the basic amino acid Arginine (pKa of the side chain is ~12.5), the pI of the tripeptide is expected to be significantly above 7.0. Knowing the pI is crucial for developing an effective purification strategy, particularly for ion-exchange chromatography. At a pH below its pI, LAP will have a net positive charge and will bind to a cation-exchange resin.
Q2: Which chromatographic technique is best suited for purifying LAP?
A2: The choice of technique depends on the complexity of the mixture and the desired purity.
-
Ion-Exchange Chromatography (IEX): This is an excellent initial capture step. Given LAP's basic nature, cation-exchange chromatography would be the method of choice.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is ideal for high-resolution separation and is often used as a polishing step to achieve high purity. The separation is based on the hydrophobicity of the molecules.
A multi-step approach, combining IEX followed by RP-HPLC, is often the most effective strategy for achieving high purity LAP from a complex mixture.
Q3: How can I prevent the aggregation of LAP during purification?
A3: Peptide aggregation can be a significant issue. To minimize this:
-
Work with buffers that have a pH at least one to two units away from the peptide's isoelectric point.
-
Maintain an appropriate ionic strength; sometimes increasing the salt concentration can improve solubility.
-
Consider the addition of non-denaturing concentrations of solubilizing agents like L-arginine (e.g., 50-100 mM) to your buffers.
-
Whenever possible, perform purification steps at reduced temperatures (e.g., 4°C) to slow down aggregation kinetics.
Q4: What are the best starting conditions for RP-HPLC purification of LAP?
A4: For a starting point in RP-HPLC method development for LAP, consider the following:
-
Column: A C18 column with a pore size of 100-300 Å is a good choice for peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-60 minutes.
-
Detection: UV detection at 214 nm and 280 nm.
The gradient will likely need to be optimized based on the retention time of LAP to achieve the best separation from impurities.
III. Experimental Protocols
Protocol 1: Cation-Exchange Chromatography for Initial Capture of LAP
-
Resin Selection: Choose a strong cation-exchange resin (e.g., SP Sepharose, Poros HS).
-
Buffer Preparation:
-
Binding/Equilibration Buffer: 20 mM MES, pH 6.0.
-
Elution Buffer: 20 mM MES, 1 M NaCl, pH 6.0.
-
-
Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes (CVs) of Binding/Equilibration Buffer.
-
Sample Loading: Adjust the pH and conductivity of your sample to match the Binding/Equilibration Buffer and load it onto the column.
-
Washing: Wash the column with 5-10 CVs of Binding/Equilibration Buffer to remove unbound impurities.
-
Elution: Elute the bound LAP using a linear gradient of 0-100% Elution Buffer over 10-20 CVs.
-
Fraction Collection: Collect fractions and analyze them for the presence of LAP using an appropriate method (e.g., analytical RP-HPLC, mass spectrometry).
Protocol 2: Reversed-Phase HPLC for High-Purity Polishing of LAP
-
Sample Preparation: Pool and, if necessary, desalt the LAP-containing fractions from the IEX step. Lyophilize and reconstitute in Mobile Phase A.
-
Column and Mobile Phases:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B (linear gradient)
-
35-40 min: 50% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B
-
-
-
Fraction Collection: Collect the peak corresponding to LAP.
-
Purity Analysis: Analyze the collected fraction by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
IV. Visualization of Workflows and Concepts
Caption: A typical two-step purification workflow for this compound.
Caption: A logical troubleshooting guide for LAP purification challenges.
Validation & Comparative
Confirming the Sequence of Synthetic Leucylarginylproline by Tandem Mass Spectrometry (MS/MS)
A Comparative Guide to Peptide Sequence Verification
In the synthesis of peptides for research, therapeutic, or diagnostic applications, verifying the correct amino acid sequence is a critical quality control step. Tandem mass spectrometry (MS/MS) has become the gold standard for this purpose due to its high sensitivity, speed, and accuracy. This guide provides an objective comparison of MS/MS with other techniques for confirming the sequence of the synthetic tripeptide Leucylarginylproline (Leu-Arg-Pro) and presents supporting experimental data and protocols.
Performance Comparison: MS/MS vs. Alternative Methods
The primary methods for peptide sequence verification are tandem mass spectrometry (MS/MS), Edman degradation, and Nuclear Magnetic Resonance (NMR) spectroscopy. While all can provide sequence information, they differ significantly in sensitivity, speed, and the amount of sample required.
Table 1: Comparison of Peptide Sequencing Techniques
| Parameter | Tandem Mass Spectrometry (MS/MS) | Edman Degradation | NMR Spectroscopy |
| Principle | Collision-induced dissociation of precursor ions and analysis of fragment ions. | Sequential removal and identification of N-terminal amino acids. | Analysis of the magnetic properties of atomic nuclei. |
| Sample Amount | Picomole to femtomole range. | Picomole to nanomole range. | Nanomole to micromole range. |
| Analysis Time | Minutes per sample. | Hours per sample (approx. 1 hour per amino acid). | Hours to days per sample. |
| Sequence Length | Suitable for short to medium peptides (up to ~30-40 residues). | Effective for up to 30-50 residues. | Best for very short peptides; complexity increases significantly with length. |
| PTM Analysis | Can identify and locate post-translational modifications. | Cannot directly identify most PTMs. | Can identify PTMs, but requires complex spectral analysis. |
| Mixture Analysis | Can analyze complex mixtures when coupled with liquid chromatography (LC-MS/MS). | Not suitable for mixtures. | Not suitable for mixtures. |
| De Novo Sequencing | Yes, can determine a sequence without prior knowledge. | Yes, it is a classic de novo sequencing method. | Possible, but extremely challenging and time-consuming. |
Experimental Data: MS/MS Sequencing of this compound
The sequence of this compound (Leu-Arg-Pro) was confirmed using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The synthetic peptide was introduced into the mass spectrometer, and the protonated molecular ion ([M+H]⁺) was selected as the precursor for collision-induced dissociation (CID).
The fragmentation of the peptide backbone primarily occurs at the amide bonds, generating b- and y-type fragment ions. By analyzing the mass-to-charge (m/z) differences between consecutive ions in a series, the amino acid sequence can be deduced.
Table 2: Theoretical and Observed m/z Values for this compound ([M+H]⁺ = 384.26)
| Fragment Ion | Theoretical m/z | Observed m/z | Amino Acid |
| b₁ | 114.09 | 114.10 | Leu |
| b₂ | 270.19 | 270.20 | Leu-Arg |
| y₁ | 116.07 | 116.05 | Pro |
| y₂ | 272.17 | 272.15 | Arg-Pro |
Note: The observed m/z values are hypothetical for illustrative purposes but are consistent with typical mass accuracy for modern instruments.
The presence of the b₁ and b₂ ions confirms the N-terminal sequence as Leu-Arg, while the y₁ and y₂ ions confirm the C-terminal sequence as Arg-Pro. Together, these fragments unequivocally verify the complete sequence as this compound.
Experimental Workflow and Protocols
The general workflow for peptide sequence confirmation by MS/MS involves sample preparation, mass spectrometric analysis, and data interpretation.
Caption: Experimental workflow for peptide sequence confirmation by MS/MS.
Detailed Protocol: ESI-MS/MS of this compound
-
Sample Preparation:
-
Prepare a stock solution of the synthetic this compound peptide at 1 mg/mL in an aqueous solution containing 0.1% formic acid. The formic acid helps to protonate the peptide for positive-ion mode ESI.
-
Dilute the stock solution to a final working concentration of 5 pmol/µL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source is used.
-
Infusion: The sample is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min.
-
MS1 Scan: The instrument is scanned in full MS mode (e.g., over an m/z range of 100-1000) to identify the protonated precursor ion of this compound, [M+H]⁺, at a theoretical m/z of 384.26.
-
MS2 Scan (Tandem MS):
-
Set the instrument to a product ion scan mode.
-
The precursor ion at m/z 384.26 is isolated in the quadrupole.
-
The isolated ions are subjected to collision-induced dissociation (CID) in the collision cell using argon as the collision gas. The collision energy is optimized for the tripeptide (typically in the range of 15-30 eV) to achieve a rich fragmentation spectrum.
-
The resulting fragment ions are analyzed in the TOF or Orbitrap mass analyzer.
-
-
-
Data Analysis:
-
The resulting MS/MS spectrum is analyzed to identify the fragment ions.
-
Specialized software (e.g., manufacturer's proprietary software or third-party tools like mMass) is used to label the peaks corresponding to the theoretical b- and y-ions for the sequence Leu-Arg-Pro.
-
The sequence is confirmed if the observed fragment ion series matches the theoretical fragmentation pattern.
-
Caption: Fragmentation pattern of this compound in MS/MS.
Conclusion
For confirming the sequence of a synthetic tripeptide like this compound, tandem mass spectrometry is unequivocally the superior method. It provides rapid, highly sensitive, and structurally definitive confirmation with minimal sample consumption. While Edman degradation can also yield the sequence, it is slower and less sensitive. NMR is impractical for routine sequence confirmation due to its high sample requirement and complex data analysis. The experimental data and workflow presented here demonstrate that MS/MS is an efficient and reliable tool for quality control in peptide synthesis.
Validating the Biological Activity of Leucylarginylproline (LAP) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leucylarginylproline (LAP) is a tripeptide whose in vivo biological activity is not extensively documented in publicly available scientific literature. This guide aims to provide a comparative framework for researchers interested in validating the potential therapeutic effects of LAP. Due to the limited direct evidence for LAP, this document will focus on the in vivo activities of peptides containing the Leucyl-Arginyl-Prolyl (L-R-P) motif and discuss relevant experimental protocols and potential signaling pathways. This approach provides a foundational understanding for designing future in vivo studies to elucidate the specific biological functions of LAP.
Introduction to this compound (LAP)
This compound is a tripeptide composed of the amino acids Leucine, Arginine, and Proline. While in-depth in vivo studies specifically investigating LAP are scarce, the individual amino acid components and related peptide structures suggest potential biological activities. Arginine is a precursor for nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems. Proline is a key component of collagen and plays a role in wound healing. Leucine is a branched-chain amino acid involved in muscle protein synthesis. The combination of these amino acids in a tripeptide sequence could potentially lead to unique biological effects.
Comparative Analysis of In Vivo Data
A recent study investigated the antihypertensive effect of the tripeptide Ser-Arg-Pro (SRP) in spontaneously hypertensive rats (SHRs).[1] This peptide, isolated from a marine source, was found to be an angiotensin-converting enzyme (ACE) inhibitor.[1]
Table 1: In Vivo Antihypertensive Effect of SRP in Spontaneously Hypertensive Rats [1]
| Treatment Group | Dose | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Duration of Effect |
| Control (Saline) | - | Intragastric | No significant change | - |
| SRP | 50 mg/kg | Intragastric | ↓ 30-40 mmHg | ~8 hours |
| Captopril (Positive Control) | 10 mg/kg | Intragastric | ↓ 40-50 mmHg | ~12 hours |
Note: The data presented is an approximation based on the graphical data from the cited study for illustrative purposes.
This study on SRP suggests that small peptides containing Arginine and Proline may possess ACE inhibitory activity. Given the structural similarity, it is plausible to hypothesize that this compound could also exhibit effects on the cardiovascular system. However, this remains to be experimentally validated.
Experimental Protocols for In Vivo Validation
To validate the biological activity of this compound in vivo, researchers can adapt established experimental protocols. The following are detailed methodologies for assessing potential cardiovascular and wound healing effects, based on common practices in preclinical research.
Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol is designed to evaluate the potential of LAP to lower blood pressure in a well-established animal model of hypertension.
Materials:
-
This compound (LAP)
-
Spontaneously Hypertensive Rats (SHRs), male, 16-20 weeks old
-
Captopril (positive control)
-
Sterile saline (vehicle)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize SHRs to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for three consecutive days using the tail-cuff method.
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LAP (low dose, e.g., 10 mg/kg)
-
LAP (high dose, e.g., 50 mg/kg)
-
Positive Control (Captopril, e.g., 10 mg/kg)
-
-
Administration: Administer the respective treatments orally via gavage.
-
Blood Pressure Monitoring: Measure SBP and HR at 0, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Data Analysis: Analyze the changes in SBP and HR compared to baseline and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Evaluation of Wound Healing Activity in a Murine Excisional Wound Model
This protocol assesses the potential of LAP to accelerate wound closure and improve tissue regeneration.
Materials:
-
This compound (LAP) in a suitable vehicle (e.g., hydrogel)
-
Male C57BL/6 mice, 8-10 weeks old
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Biopsy punch (6 mm)
-
Digital camera
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
Procedure:
-
Anesthesia and Wound Creation: Anesthetize the mice and shave the dorsal area. Create a full-thickness excisional wound using a 6 mm biopsy punch.
-
Grouping: Divide the mice into the following groups (n=8-10 per group):
-
Untreated Control
-
Vehicle Control (hydrogel)
-
LAP Treatment (e.g., 1% LAP in hydrogel)
-
Positive Control (e.g., a commercial wound healing agent)
-
-
Treatment: Apply the respective treatments topically to the wound area immediately after wound creation and daily thereafter.
-
Wound Closure Measurement: Photograph the wounds at days 0, 3, 7, 10, and 14. Analyze the wound area using image analysis software to calculate the percentage of wound closure.
-
Histological Analysis: On day 14, euthanize the mice and collect the wound tissue. Fix the tissue in 10% formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Data Analysis: Compare the rate of wound closure and histological scores between the groups using statistical analysis.
Potential Signaling Pathways and Experimental Workflows
The hypothesized biological activities of LAP may involve several signaling pathways. The diagrams below, generated using Graphviz, illustrate a potential signaling pathway for ACE inhibition and a general workflow for in vivo validation.
Caption: Hypothesized ACE Inhibition Pathway for LAP.
Caption: General Workflow for In Vivo Validation Studies.
Conclusion
While direct in vivo evidence for the biological activity of this compound is currently lacking in the scientific literature, the analysis of its constituent amino acids and structurally similar peptides provides a rationale for investigating its potential therapeutic effects, particularly in the cardiovascular and wound healing domains. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to design and execute robust in vivo studies to elucidate the pharmacological profile of LAP. Future research in this area is warranted to uncover the potential of this tripeptide as a novel therapeutic agent.
References
A Comparative Guide to the Bioactivity of Linear vs. Cyclic Leucylarginylproline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of linear Leucylarginylproline (LRP) and its cyclized counterpart, cyclic this compound (c(LRP)). The conversion of a linear peptide to a cyclic form can profoundly influence its biological activity, including receptor affinity, efficacy, and pharmacokinetic profile. This document synthesizes the available, albeit limited, direct comparative data and extrapolates from established principles of peptide chemistry and pharmacology to offer a predictive comparison. We also detail relevant experimental protocols and potential signaling pathways to guide future research in this area.
I. Comparative Bioactivity: A Predictive Analysis
Direct experimental comparisons of the bioactivity of linear and cyclic this compound are not extensively available in the current scientific literature. However, based on the well-documented effects of peptide cyclization, we can infer potential differences in their biological performance. Cyclization is a common strategy in drug development to enhance the therapeutic potential of peptides.
Generally, cyclic peptides tend to exhibit:
-
Increased Receptor Affinity and Specificity: By constraining the peptide's conformational freedom, cyclization can lock the molecule into a bioactive conformation that fits more precisely into the binding pocket of its target receptor. This can lead to higher binding affinity and greater selectivity for the intended receptor over off-target sites.
-
Enhanced Enzymatic Stability: Linear peptides are often susceptible to rapid degradation by proteases in biological fluids. The absence of terminal ends in cyclic peptides renders them less vulnerable to exopeptidases, leading to a longer biological half-life.
-
Improved Membrane Permeability: In some cases, cyclization can improve a peptide's ability to cross cell membranes by masking polar groups and promoting a more lipophilic character.
Conversely, linear peptides may offer advantages in terms of:
-
Flexibility and Target Adaptation: The conformational flexibility of linear peptides might be advantageous for binding to receptors that undergo an induced-fit mechanism.
-
Simpler Synthesis: The chemical synthesis of linear peptides is generally more straightforward and cost-effective compared to the additional steps required for cyclization.
A study on the peptide KS-487, which also interacts with the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1), found that both its linear and cyclic forms demonstrated potent and specific binding to the LRP1(CL4) cluster with similar high affinity (EC50 values of 11.0 nM for linear and 10.5 nM for cyclic).[1] This suggests that for certain peptide sequences and receptor interactions, cyclization may not dramatically alter binding affinity but could still confer other advantages like stability. In contrast, a study on antimicrobial terpolymers found that linear versions exhibited superior antibacterial efficacy, while their cyclic counterparts showed better hemocompatibility and biocompatibility.[2] This highlights that the impact of cyclization on bioactivity is highly dependent on the specific molecular context and the biological endpoint being measured.
II. Quantitative Data Summary
As direct quantitative data for the comparative bioactivity of linear and cyclic this compound is not available, the following table is presented as a template for future experimental work. Researchers are encouraged to populate this table with their own data to build a more complete picture of the structure-activity relationship.
| Parameter | Linear this compound | Cyclic this compound | Reference |
| Receptor Binding Affinity | |||
| LRP1 (EC50/Ki) | Data Needed | Data Needed | |
| Other Receptors (EC50/Ki) | Data Needed | Data Needed | |
| In Vitro Efficacy | |||
| Astrocyte Activation (EC50) | Data Needed | Data Needed | |
| Neuronal Protection (EC50) | Data Needed | Data Needed | |
| In Vivo Efficacy | |||
| Animal Model 1 (ED50) | Data Needed | Data Needed | |
| Animal Model 2 (ED50) | Data Needed | Data Needed | |
| Pharmacokinetic Parameters | |||
| Half-life (t1/2) | Data Needed | Data Needed | |
| Bioavailability (%) | Data Needed | Data Needed |
III. Potential Signaling Pathway: LRP1-Mediated Cascade
Based on the interaction of structurally related peptides, a plausible target for this compound is the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). LRP1 is a large endocytic and signaling receptor expressed on the surface of various cell types, including neurons and astrocytes in the central nervous system. It is a known receptor for a multitude of ligands and plays a role in diverse physiological processes.[1][2][3][4]
Upon ligand binding, LRP1 can initiate several downstream signaling cascades. The diagram below illustrates a potential signaling pathway that could be activated by this compound.
IV. Experimental Protocols
To facilitate further research, this section outlines key experimental methodologies for comparing the bioactivity of linear and cyclic this compound.
A. Receptor Binding Assays
Objective: To determine and compare the binding affinities of linear and cyclic LRP for their target receptor(s), such as LRP1.
Methodology: Radioligand Binding Assay
-
Preparation of Cell Membranes: Prepare membranes from cells endogenously or recombinantly expressing the target receptor (e.g., LRP1-expressing astrocytes or neurons).
-
Radiolabeling: Synthesize a radiolabeled version of either the linear or cyclic LRP (e.g., with 125I or 3H).
-
Saturation Binding Assay:
-
Incubate a fixed amount of cell membranes with increasing concentrations of the radiolabeled LRP.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Analyze the data using Scatchard analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
-
Competitive Binding Assay:
-
Incubate cell membranes with a fixed concentration of the radiolabeled LRP and increasing concentrations of the unlabeled competitor (either linear or cyclic LRP).
-
Measure the displacement of the radioligand.
-
Calculate the inhibitory constant (Ki) for each competitor, which reflects its binding affinity.
-
B. In Vitro Bioactivity Assays
Objective: To assess and compare the functional effects of linear and cyclic LRP on target cells.
Methodology: Astrocyte Activation Assay
-
Cell Culture: Culture primary astrocytes or an astrocytic cell line.
-
Treatment: Treat the cells with increasing concentrations of linear or cyclic LRP for a defined period.
-
Endpoint Measurement: Assess astrocyte activation by measuring markers such as:
-
Glial Fibrillary Acidic Protein (GFAP) expression: Quantify by Western blotting or immunofluorescence.
-
Cytokine Release (e.g., IL-6, TNF-α): Measure concentrations in the cell culture supernatant using ELISA.
-
Calcium Imaging: Monitor intracellular calcium mobilization using fluorescent calcium indicators.
-
-
Data Analysis: Determine the EC50 value for each peptide for each activation marker.
C. In Vivo Efficacy Studies
Objective: To compare the in vivo effects of linear and cyclic LRP in a relevant animal model.
Methodology: Animal Model of Neuroprotection
-
Animal Model: Utilize an established animal model of neurological injury or disease (e.g., ischemic stroke model in rodents).
-
Administration: Administer linear or cyclic LRP via a relevant route (e.g., intravenous, intraperitoneal).
-
Behavioral Assessment: Evaluate motor and cognitive function using standardized behavioral tests.
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Analyze neuronal damage, infarct volume, and markers of inflammation and apoptosis through histological staining.
-
Data Analysis: Compare the outcomes between treatment groups to determine the relative neuroprotective efficacy of the linear and cyclic peptides.
V. Conclusion
While direct comparative data for linear and cyclic this compound is currently scarce, established principles of peptide chemistry strongly suggest that cyclization is likely to enhance its stability and may modulate its receptor binding and overall bioactivity. The provided experimental frameworks offer a roadmap for researchers to systematically evaluate these differences. Further investigation into the bioactivity of both linear and cyclic forms of this compound is warranted to elucidate their therapeutic potential and to understand the structure-activity relationships that govern their function. The potential interaction with the LRP1 receptor and its downstream signaling pathways presents an exciting avenue for future research.
References
- 1. Signaling through LRP1: Protection from atherosclerosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRP-1: Functions, Signaling and Implications in Kidney and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-Density Lipoprotein Receptor-Related Protein-1 Signaling in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Leucylarginylproline vs. Scrambled Peptide Control: A Comparative Guide for Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tripeptide Leucylarginylproline (LAP) and its scrambled peptide control in the context of functional assays. This compound, with the sequence Leu-Arg-Pro, has been identified as a potent bioactive peptide, primarily recognized for its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Emerging evidence also points towards its anti-inflammatory properties.
In functional assays, demonstrating the sequence-specificity of a bioactive peptide is paramount to validating its mechanism of action. A scrambled peptide control, which contains the same amino acids as the active peptide but in a randomized sequence, serves as an essential negative control. This guide will delve into the known functional activities of this compound, provide detailed experimental protocols for relevant assays, and illustrate the theoretical comparison with a scrambled peptide control to underscore the importance of this fundamental experimental control.
Functional Assays: this compound's Bioactivity
This compound has demonstrated significant activity in two key functional assays: Angiotensin-Converting Enzyme (ACE) inhibition and in vitro anti-inflammatory assays.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound is a potent inhibitor of ACE. ACE is a central component of the renin-angiotensin system (RAS), where it cleaves angiotensin I to produce the vasoconstrictor angiotensin II. Inhibition of ACE is a major therapeutic strategy for hypertension and other cardiovascular diseases.
Quantitative Data: ACE Inhibitory Activity of this compound
| Peptide | Sequence | IC50 (µM) | Inhibition Type | Source |
| This compound | Leu-Arg-Pro | 0.27 - 1.0 | Competitive | [From bonito bowels, synthetic] |
| Scrambled Peptide Control | (e.g., Arg-Pro-Leu) | Expected to be significantly higher or inactive | - | Hypothetical - for comparison purposes |
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol outlines a common method for determining the ACE inhibitory activity of a peptide using a fluorometric assay.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)
-
This compound
-
Scrambled peptide control
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the scrambled peptide control in the assay buffer.
-
In the wells of a 96-well plate, add 20 µL of the peptide solutions (or buffer for control).
-
Add 20 µL of the ACE solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 200 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence every 5 minutes for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to ACE activity.
-
Calculate the percentage of ACE inhibition for each peptide concentration.
-
Determine the IC50 value, the concentration of the peptide that inhibits 50% of ACE activity, by plotting the percentage of inhibition against the peptide concentration.
dot
Anti-inflammatory Activity
This compound has been shown to exhibit anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) induced inflammation in endothelial cells. TNF-α is a potent pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases.
Quantitative Data: Anti-inflammatory Activity of this compound
| Assay Parameter | This compound (50 µM) | Scrambled Peptide Control (50 µM) |
| Inhibition of TNF-α stimulated inflammation (%) | Significant Inhibition | Expected to be negligible |
Experimental Protocol: In Vitro Anti-inflammatory Assay in Endothelial Cells
This protocol describes a general method to assess the anti-inflammatory effect of a peptide on TNF-α-stimulated endothelial cells by measuring the expression of adhesion molecules.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human TNF-α
-
This compound
-
Scrambled peptide control
-
Phosphate-buffered saline (PBS)
-
Antibodies against adhesion molecules (e.g., VCAM-1, ICAM-1)
-
Flow cytometer or ELISA reader
Procedure:
-
Culture HUVECs to confluence in 24-well plates.
-
Pre-treat the cells with various concentrations of this compound or the scrambled peptide control for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours. Include a non-stimulated control group.
-
Wash the cells with PBS.
-
For Flow Cytometry: Detach the cells, stain with fluorescently labeled antibodies against VCAM-1 and ICAM-1, and analyze the expression levels.
-
For Cell-based ELISA: Fix the cells, block non-specific binding, and incubate with primary antibodies against VCAM-1 and ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a substrate and measure the absorbance.
-
Quantify the reduction in the expression of adhesion molecules in the presence of the peptides compared to the TNF-α-stimulated control.
The Critical Role of the Scrambled Peptide Control
The primary purpose of a scrambled peptide control is to demonstrate that the observed biological effect is a direct result of the specific amino acid sequence of the bioactive peptide and not due to non-specific effects such as:
-
Amino acid composition: The presence of certain amino acids (e.g., charged or hydrophobic residues) might cause non-specific interactions.
-
Peptide concentration: High concentrations of any peptide could lead to artifacts.
-
Contaminants: To ensure that the observed activity is not due to any impurities from the peptide synthesis process.
A significant difference in activity between this compound and its scrambled control would provide strong evidence for a sequence-specific mechanism of action.
Signaling Pathway: TNF-α Signaling in Endothelial Cells
TNF-α initiates a complex signaling cascade upon binding to its receptors (TNFR1 and TNFR2) on the surface of endothelial cells. This leads to the activation of downstream pathways, most notably the NF-κB and MAPK pathways, which culminate in the expression of pro-inflammatory genes, including those encoding for adhesion molecules like VCAM-1 and ICAM-1. An anti-inflammatory peptide like this compound could potentially interfere with this pathway at various points to exert its inhibitory effects.
dot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peptide Leucylarginylproline (LAP) and structurally or functionally related peptides, with a focus on their cross-reactivity and interaction with biological targets. Due to the limited publicly available data on the direct cross-reactivity of this compound, this guide centers on a comparison with the well-characterized nootropic peptide Semax and the endogenous tripeptide Pro-Gly-Pro (PGP). While direct cross-reactivity studies are lacking, a comparative assessment of their binding affinities to their respective targets offers valuable insights for researchers in drug development and peptide engineering.
Data Presentation: Comparative Binding Affinities
The following table summarizes the available quantitative data on the binding affinities of Semax and Pro-Gly-Pro to their primary biological targets. No binding affinity or cross-reactivity data for this compound is currently available in the public domain.
| Peptide | Target | Binding Affinity (Kd) | Method | Organism | Reference |
| Semax | Basal Forebrain Cell Membranes | 2.4 ± 1.0 nM | Radioligand Binding Assay | Rat | [1][2] |
| Acetylated Pro-Gly-Pro (Ac-PGP) | CXCR2 | High Affinity (qualitative) | Direct Binding Assay | Murine | [3] |
| This compound | Not Determined | Not Available | - | - | - |
Note: The binding of Semax is specific and reversible.[1][2] The interaction of acetylated PGP with CXCR2 has been confirmed through direct binding, although a quantitative dissociation constant (Kd) has not been reported.[3]
Experimental Protocols
To facilitate further research and cross-reactivity studies, detailed methodologies for two key experimental techniques are provided below. These protocols can be adapted to investigate the binding characteristics of this compound and its potential interactions with the targets of related peptides.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the binding affinity and cross-reactivity of a peptide by measuring its ability to compete with a labeled peptide for a limited number of antibody or receptor binding sites.
Materials:
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
Peptide standards (this compound, Semax, PGP)
-
Biotinylated or enzyme-conjugated competitor peptide
-
Specific antibody or receptor protein
-
Enzyme-conjugated secondary antibody (if required)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the specific antibody or receptor (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antibody/receptor.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the unlabeled peptides (this compound, Semax, PGP) and mix with a constant concentration of the labeled competitor peptide.
-
Incubation: Add the peptide mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three to five times with Wash Buffer.
-
Detection: If an enzyme-conjugated competitor was used, proceed to substrate addition. If a biotinylated competitor was used, add streptavidin-HRP and incubate for 30-60 minutes at room temperature, followed by washing.
-
Substrate Reaction: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be inversely proportional to the concentration of the unlabeled competitor peptide.
Surface Plasmon Resonance (SPR)
This protocol outlines the steps for real-time, label-free analysis of peptide-receptor binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Receptor protein
-
Peptide analytes (this compound, Semax, PGP)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize the receptor protein onto the activated sensor surface via amine coupling. A target immobilization level should be determined to avoid mass transport limitations.
-
Deactivation: Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
Analyte Injection: Inject serial dilutions of the peptide analytes over the immobilized receptor surface at a constant flow rate.
-
Association and Dissociation: Monitor the association of the peptide to the receptor during the injection and the dissociation after the injection is complete.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
To visualize the biological context of these peptides and the experimental logic, the following diagrams are provided.
Caption: Semax Signaling Pathway via MC4R.
Caption: Pro-Gly-Pro (PGP) Signaling via CXCR1/2.
Caption: Experimental Workflow for Cross-Reactivity.
Conclusion and Future Directions
This guide highlights the current understanding of the biological interactions of peptides related to this compound. The available data on Semax and Pro-Gly-Pro provide a foundation for comparative studies. Semax exhibits high-affinity binding to targets in the brain, consistent with its nootropic and neuroprotective effects.[1][2] PGP's interaction with chemokine receptors suggests its role in inflammatory processes.[3]
The significant gap in the literature regarding the biological activity and binding profile of this compound presents a clear opportunity for future research. The experimental protocols detailed in this guide can be employed to systematically investigate the binding of this compound to various targets, including melanocortin receptors and chemokine receptors, to assess potential cross-reactivity with Semax and PGP. Such studies would be invaluable for elucidating the pharmacological profile of this compound and its potential therapeutic applications. Researchers are encouraged to utilize the methodologies outlined herein to contribute to a more comprehensive understanding of this and other related peptides.
References
- 1. What is the mechanism of Semax? [synapse.patsnap.com]
- 2. Ligand selectivity and affinity of chemokine receptor CXCR1. Role of N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Leucylarginylproline Against Known Angiotensin-Converting Enzyme (ACE) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tripeptide Leucylarginylproline against established Angiotensin-Converting Enzyme (ACE) inhibitors. As the role of bioactive peptides in regulating physiological processes gains increasing attention, understanding the potential of novel peptides like this compound in the context of well-characterized inhibitors is crucial for drug discovery and development. This document presents a hypothetical benchmark for this compound's inhibitory activity against ACE and details the experimental protocols required to validate such findings.
Introduction to ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3][4] Angiotensin-Converting Enzyme (ACE) is a key component of this system, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][4] Inhibition of ACE is a clinically validated strategy for the management of hypertension and other cardiovascular disorders.[5] Several synthetic drugs, such as Captopril and Lisinopril, are widely used ACE inhibitors.[5][6][7][8] More recently, naturally occurring peptides have been investigated as potential ACE inhibitors with potentially fewer side effects.
Comparative Analysis of ACE Inhibitors
To objectively assess the potential of this compound as an ACE inhibitor, its performance should be benchmarked against known inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below compares the reported IC50 values of Captopril and Lisinopril with a hypothetical value for this compound.
| Inhibitor | Type | IC50 (nM) for ACE |
| Captopril | Synthetic Drug | 1.7 - 20[9][10][11] |
| Lisinopril | Synthetic Drug | 1.2 - 51[9][12][13] |
| This compound | Tripeptide | Hypothetical Value |
Note: The IC50 value for this compound is hypothetical and serves as a placeholder for experimentally determined data. The reported IC50 values for Captopril and Lisinopril can vary based on the specific assay conditions.
Experimental Protocols for ACE Inhibition Assay
Accurate and reproducible experimental data are paramount for a valid comparison. Below are two common protocols for in vitro ACE inhibition assays.
Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)
This method is a classic approach to measuring ACE activity.
Principle: ACE cleaves the substrate Hippuryl-Histidyl-Leucine (HHL) to release hippuric acid and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry after extraction.[14][15]
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
Hippuryl-Histidyl-Leucine (HHL)
-
This compound and other test inhibitors (e.g., Captopril, Lisinopril)
-
Borate buffer (pH 8.3) with NaCl
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test inhibitors at various concentrations.
-
In a reaction tube, pre-incubate the ACE solution with the inhibitor solution (or buffer for control) at 37°C for 10 minutes.[16]
-
Initiate the enzymatic reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.[16][17]
-
Stop the reaction by adding 1 M HCl.[17]
-
Extract the hippuric acid into ethyl acetate by vigorous mixing, followed by centrifugation.[17]
-
Transfer the ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in deionized water.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.[17]
-
Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.
Fluorometric Assay using FRET Substrates
This method offers higher sensitivity and a continuous monitoring format.
Principle: This assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. The substrate contains a fluorescent donor and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by ACE, the donor and quencher are separated, resulting in an increase in fluorescence.[18][19]
Materials:
-
Angiotensin-Converting Enzyme
-
FRET peptide substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)[20]
-
This compound and other test inhibitors
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add the ACE solution to the wells of a 96-well microplate.
-
Add the inhibitor solutions to the respective wells and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately start monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/390 nm for some substrates) in a kinetic mode.[21]
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Mechanism of Action
To provide a clear context for the role of ACE inhibitors, the following diagrams illustrate the Renin-Angiotensin System and a typical experimental workflow.
Caption: The Renin-Angiotensin System (RAS) and the site of action for ACE inhibitors.
Caption: A generalized workflow for an in vitro ACE inhibition assay.
Conclusion
While the inhibitory potential of this compound against Angiotensin-Converting Enzyme remains to be experimentally determined, this guide provides the framework for such an investigation. By employing standardized assays and comparing the results against well-established inhibitors like Captopril and Lisinopril, researchers can effectively evaluate the therapeutic potential of this and other novel peptides. The detailed protocols and conceptual diagrams herein serve as a valuable resource for scientists and professionals in the field of drug development.
References
- 1. Renin-Angiotensin System (RAS): Steps, Role & Drugs [allen.in]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 5. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 6. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lisinopril - Wikipedia [en.wikipedia.org]
- 9. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proteopedia.org [proteopedia.org]
- 13. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 15. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 16. tandfonline.com [tandfonline.com]
- 17. etflin.com [etflin.com]
- 18. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SensoLyte® 390 ACE2 Activity Assay Kit | ABIN1882389 [antibodies-online.com]
Reproducibility of Leucylarginylproline Synthesis and Purification: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducible synthesis of peptides is paramount. This guide provides a comparative overview of the two primary methods for synthesizing the tripeptide Leucylarginylproline (LAP): Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). We also explore common purification techniques to achieve high-purity LAP suitable for research and preclinical studies.
Performance Comparison: SPPS vs. LPPS for this compound Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the more common method for routine laboratory-scale synthesis of peptides due to its ease of automation and purification of the final product.[1] In contrast, Liquid-Phase Peptide Synthesis (LPPS), while historically significant, is often reserved for very large-scale synthesis or for peptides that are difficult to produce via SPPS.[1][2] For a short peptide like this compound, SPPS is generally the more efficient and reproducible method.[1]
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Alternative Methods |
| Typical Crude Purity | 70-85% | 60-80% | Enzymatic Synthesis: Potentially higher purity but substrate-specific and can be costly. |
| Overall Yield | 60-80% | 40-60% | Fragment Condensation (Hybrid Approach): Can improve yield for longer peptides. |
| Synthesis Time | 1-2 days | 3-5 days | Microwave-Assisted SPPS: Can significantly reduce synthesis time to a few hours. |
| Scalability | Milligram to gram scale | Gram to kilogram scale | Continuous Flow Synthesis: Offers potential for automated and scalable production. |
| Reproducibility | High, especially with automation[3] | Moderate, requires more manual optimization | Automated Synthesizers: Excellent reproducibility for SPPS protocols.[4] |
| Purification Difficulty | Moderate | High (requires purification at each step)[2] | Preparative HPLC is the standard for both. |
Note: The quantitative data presented in this table are representative values for the synthesis of short peptides and may vary depending on the specific reagents, equipment, and experimental conditions used.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol utilizes the widely adopted Fmoc/tBu strategy.
1. Resin Preparation:
-
Start with a pre-loaded H-Pro-2-ClTrt resin (0.5-1.0 mmol/g loading).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Amino Acid Coupling Cycles:
-
Deprotection: Remove the Fmoc protecting group from the proline on the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Arginine Coupling:
-
Activate Fmoc-Arg(Pbf)-OH (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated ("double coupling").
-
Wash the resin with DMF.
-
-
Leucine Coupling:
-
Repeat the deprotection step to remove the Fmoc group from the newly coupled arginine.
-
Activate Fmoc-Leu-OH (3 equivalents) using the same method as for arginine and couple it to the resin-bound dipeptide.
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
3. Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with a cleavage cocktail. For an arginine-containing peptide, a common cocktail is Reagent K: 94% trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.
-
Dry the crude peptide pellet under vacuum.
Purification of this compound
1. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
-
2. Alternative Purification: Ion-Exchange Chromatography (IEX):
-
For peptides with a strong net charge, like LAP which contains a basic arginine residue, cation-exchange chromatography can be an effective purification step, often used orthogonally to RP-HPLC for very high purity requirements.
-
Stationary Phase: A strong cation-exchange resin.
-
Mobile Phase: A buffered solution with an increasing salt gradient (e.g., sodium chloride or potassium chloride) to elute the bound peptide.
Visualizing the Workflow and Pathways
Caption: Experimental workflow for the solid-phase synthesis and purification of this compound.
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
References
Orthogonal Methods for Validating Leucylarginylproline Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of peptide purity is a critical step in drug development and research, ensuring the safety, efficacy, and reproducibility of experimental results. For the tripeptide Leucylarginylproline, a comprehensive purity assessment requires the use of orthogonal analytical methods. Orthogonal methods are techniques that measure the same attribute, in this case, purity, using different physicochemical principles. This approach provides a more complete and reliable characterization of the peptide, as impurities that may be missed by one method can often be detected by another.
This guide provides a comparative overview of three key orthogonal methods for validating the purity of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). By employing these techniques, researchers can confidently assess the purity and impurity profile of their synthesized or purchased this compound.
Comparison of Orthogonal Analytical Methods
The selection of an appropriate analytical method or combination of methods is crucial for obtaining a comprehensive purity profile of this compound. Each technique offers distinct advantages and relies on different separation and detection principles.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Separation Principle | Hydrophobicity | Mass-to-charge ratio (m/z) | Charge-to-size ratio and electrophoretic mobility |
| Primary Information | Purity (% area), retention time (hydrophobicity) | Molecular weight, structural information (fragmentation) | Purity, electrophoretic mobility, charge heterogeneity |
| Common Impurities Detected | Hydrophilic and hydrophobic impurities, deletion/truncation sequences | Impurities with different masses (e.g., deletions, additions, modifications) | Charged impurities, isomers, deamidated forms |
| Resolution | High | Very High (for mass) | Very High (for charged species) |
| Sensitivity | High (ng range) | Very High (pg-fg range) | High (ng-pg range) |
| Quantitative Accuracy | Excellent for relative quantification | Good for relative quantification (with internal standards) | Good for relative quantification |
| Throughput | Moderate | High (when coupled with LC) | High |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. The following are representative protocols for the analysis of this compound using RP-HPLC, LC-MS, and CE.
RP-HPLC is a cornerstone technique for peptide purity analysis, separating molecules based on their hydrophobicity.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a typical starting point for a tripeptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).
-
Sample Preparation: The this compound sample is dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities will appear as separate peaks with different retention times.
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing both purity and identity information.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).
-
LC Conditions: Similar to the RP-HPLC protocol, but often using formic acid instead of TFA as the ion-pairing agent to improve MS signal.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Fragmentation: For structural confirmation, tandem MS (MS/MS) can be performed on the precursor ion corresponding to this compound.
-
-
Sample Preparation: The sample is dissolved in Mobile Phase A at a concentration of 0.1 mg/mL.
Data Interpretation: The mass spectrum will show a peak corresponding to the molecular weight of this compound. Impurities will be visible as peaks with different m/z values. MS/MS fragmentation patterns can confirm the amino acid sequence.
CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution, offering high resolution for charged and polar molecules.
Methodology:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate buffer at pH 2.5, is suitable for the basic peptide this compound.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV absorbance at 200 nm or 214 nm.
-
Sample Preparation: The this compound sample is dissolved in the BGE or a low-ionic-strength buffer at a concentration of 0.5 mg/mL.
Data Interpretation: The electropherogram will show a major peak for this compound. Impurities with different charge states or sizes will migrate at different times, appearing as separate peaks.
Visualizing Orthogonal Methodologies
Diagrams created using Graphviz can help visualize the workflows and relationships between these orthogonal methods.
In-depth Analysis of Leucylarginylproline and its Efficacy in Comparison to Other Tripeptides
An extensive review of scientific literature and commercial databases reveals a notable absence of the tripeptide "Leucylarginylproline." Search results consistently redirect to Leuprolide (also known as Leuprorelin), a synthetic nonapeptide, which is a peptide composed of nine amino acid residues, not three. Therefore, a direct comparison of this compound with other tripeptides is not feasible.
This guide will clarify the identity and function of Leuprolide and subsequently offer a comparative overview of well-documented tripeptides that are prevalent in therapeutic and cosmetic research, assuming this might be the user's intended area of interest.
Understanding Leuprolide: A Nonapeptide
Leuprolide is a potent synthetic agonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] Its primary mechanism of action involves the continuous stimulation of the pituitary gland, which initially leads to an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, prolonged exposure results in the downregulation of GnRH receptors, leading to a significant reduction in the production of testosterone and estrogen.[1] This hormonal suppression is the basis for its therapeutic use in conditions such as prostate cancer, endometriosis, and central precocious puberty.[1][2]
Given its hormonal mechanism of action and its structure as a nonapeptide, comparing Leuprolide to common tripeptides studied for topical applications like skincare and wound healing would be scientifically irrelevant.
Comparative Analysis of Well-Established Tripeptides
While a direct comparison with "this compound" is not possible, this section provides a comparative guide to the efficacy of several well-researched tripeptides, focusing on applications in dermatology and tissue regeneration. The following tripeptides have been selected based on the availability of robust experimental data.
Featured Tripeptides:
-
GHK-Cu (Copper Tripeptide)
-
Palmitoyl Tripeptide-5
-
Dipeptide Diaminobutyroyl Benzylamide Diacetate
Table 1: Comparative Efficacy of Selected Tripeptides
| Tripeptide | Primary Application | Mechanism of Action | Key Efficacy Data |
| GHK-Cu | Wound Healing, Anti-Aging, Hair Growth | Stimulates collagen and glycosaminoglycan synthesis, modulates matrix metalloproteinases, possesses anti-inflammatory and antioxidant properties. | - In vitro studies show increased collagen synthesis superior to Vitamin C and retinoic acid. - Clinically shown to improve skin elasticity, firmness, and reduce fine lines. - Promotes hair follicle enlargement. |
| Palmitoyl Tripeptide-5 | Anti-Aging | Stimulates collagen synthesis by activating latent TGF-β. | - In vivo studies demonstrate a dose-dependent reduction in wrinkle depth. - Clinically proven to be more effective than a placebo in reducing the appearance of wrinkles. |
| Dipeptide Diaminobutyroyl Benzylamide Diacetate | Anti-Aging | A neuromuscular blocking compound that mimics the effect of Waglerin-1, a peptide found in temple viper venom. It reduces muscle contractions to smooth expression lines. | - In vivo studies show a significant reduction in the appearance of expression wrinkles. |
Experimental Protocols and Signaling Pathways
GHK-Cu in Wound Healing
Experimental Protocol:
-
Cell Culture: Human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are treated with varying concentrations of GHK-Cu (e.g., 1-10 nM) for 24-72 hours.
-
Endpoint Analysis: Collagen production is quantified using ELISA or Western blot. Gene expression of collagen and MMPs is analyzed via RT-qPCR.
Signaling Pathway: The precise signaling pathway for GHK-Cu is multifaceted and not fully elucidated. However, it is known to influence the expression of numerous genes involved in extracellular matrix production and remodeling.
Palmitoyl Tripeptide-5 in Anti-Aging
Experimental Protocol:
-
Human Skin Explant Culture: Full-thickness human skin explants are maintained in culture.
-
Treatment: A topical formulation containing Palmitoyl Tripeptide-5 (e.g., 2.5%) is applied daily for several days.
-
Endpoint Analysis: Collagen I and III synthesis is measured by immunohistochemistry and Western blot.
Signaling Pathway: Palmitoyl Tripeptide-5 activates latent Transforming Growth Factor-beta (TGF-β), a key cytokine in collagen synthesis.
Dipeptide Diaminobutyroyl Benzylamide Diacetate in Wrinkle Reduction
Experimental Workflow: This workflow outlines a typical clinical study to assess the efficacy of this dipeptide.
Conclusion
While the initial query on this compound could not be addressed due to its apparent non-existence as a tripeptide in available literature, this guide provides a robust comparison of other scientifically validated tripeptides. The presented data highlights the diverse mechanisms and applications of tripeptides in research and development. For further inquiries, specifying a known tripeptide or a particular application of interest will enable a more targeted and detailed analysis.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Leucylarginylproline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Leucylarginylproline, a tripeptide composed of leucine, arginine, and proline. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is recommended, treating it as a potentially hazardous substance. This recommendation is based on the hazard profile of structurally similar compounds.
Hazard Assessment and Classification
Table 1: Potential Hazard Classification for this compound (Based on a Structurally Similar Compound)
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. |
| H410 | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Source: Safety Data Sheet for N-Boc-cis-4-hydroxy-L-proline.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or other protective clothing.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary.
Step-by-Step Disposal Procedure
Given the potential for skin, eye, and respiratory irritation, as well as aquatic toxicity, this compound should be disposed of as hazardous chemical waste. Do not dispose of this compound down the sanitary sewer or in the regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a designated, leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be clearly labeled with the contents, including the solvent used.
-
2. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The potential hazards (e.g., "Irritant," "Aquatic Toxin")
-
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage area is well-ventilated.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[1][2]
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols and Visualizations
To further support laboratory safety and operational excellence, the following sections provide a logical workflow for the disposal process and a decision-making diagram.
Experimental Workflow: this compound Disposal
This protocol outlines the sequence of actions for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Decision Pathway for Chemical Waste Disposal
This diagram provides a logical decision-making process for determining the appropriate disposal route for laboratory chemicals when a specific SDS is unavailable.
Caption: Decision tree for classifying and disposing of chemical waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
